(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
Description
BenchChem offers high-quality (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZXSPOSGQUALS-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Pharmacophore Engineering: The Role of Chiral Cyclopropyl Groups in Modern Medicinal Chemistry
Executive Summary
In contemporary drug design, the transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. Among the most versatile tools in a medicinal chemist's arsenal is the chiral cyclopropyl group . Far from being a simple aliphatic spacer, the cyclopropane ring is a highly specialized pharmacophore. Its unique physicochemical properties—driven by extreme ring strain and unusual orbital hybridization—allow scientists to precisely modulate a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
This technical guide explores the mechanistic causality behind cyclopropyl incorporation, the quantitative impact on drug properties, and the advanced biocatalytic methodologies required to synthesize these enantiopure scaffolds.
Physicochemical Causality: Why Cyclopropanes?
To understand the utility of the cyclopropyl group, one must first examine its fundamental quantum chemistry. The internal bond angles of a cyclopropane ring are constrained to 60°, significantly deviating from the ideal tetrahedral angle of 109.5°. To accommodate this strain, the carbon-carbon (C-C) bonds exhibit enhanced "bent" or "banana" bond character, adopting a hybridization closer to sp5, while the carbon-hydrogen (C-H) bonds gain significant s-character (approaching sp2) .
This unique electronic architecture dictates three critical pharmacological advantages:
A. Conformational Restriction and Entropic Optimization
Flexible alkyl chains (e.g., propyl or isopropyl groups) possess multiple rotatable bonds, allowing them to sample a vast conformational space. When a flexible ligand binds to a target receptor, it must "freeze" into a single bioactive conformation, resulting in a massive thermodynamic penalty (loss of entropy, -TΔS). By replacing a flexible chain with a rigid cyclopropyl ring, chemists pre-organize the ligand into its bioactive geometry. This conformational restriction minimizes the entropic penalty upon binding, directly translating to enhanced target affinity and potency . Furthermore, the rigid stereochemistry of a chiral cyclopropyl group prevents the molecule from adopting conformations that might bind to off-target proteins, thereby reducing toxicity.
B. Metabolic Stability and CYP450 Resistance
A primary mechanism of drug clearance is oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which typically target aliphatic C-H bonds. Because the C-H bonds of a cyclopropane ring possess higher s-character, they are shorter (1.08 Å) and significantly stronger (bond dissociation energy ~106 kcal/mol) than standard secondary or tertiary C-H bonds . This increased bond strength creates a high activation energy barrier for hydrogen atom abstraction by CYP450 enzymes, dramatically increasing the metabolic half-life of the drug .
C. pKa Modulation and Efflux Inhibition
The enhanced s-character of the cyclopropyl ring makes it slightly electron-withdrawing compared to standard alkyl groups. When placed adjacent to a basic amine, a cyclopropyl group lowers the amine's pKa. This subtle reduction in basicity can decrease the drug's affinity for P-glycoprotein (P-gp) efflux transporters, thereby enhancing intestinal absorption and blood-brain barrier (BBB) penetrance .
Logical relationship between cyclopropyl insertion and pharmacological optimization.
Quantitative Impact on Drug Profiles
To illustrate the tangible benefits of cyclopropyl incorporation, the following table summarizes the typical quantitative shifts observed when a flexible alkyl group is replaced by a conformationally restricted chiral cyclopropyl analog during lead optimization.
| Pharmacological Parameter | Flexible Alkyl (e.g., Isopropyl) | Chiral Cyclopropyl Analog | Mechanistic Rationale |
| Rotatable Bonds | 2 - 3 | 0 - 1 | Ring structure locks dihedral angles, reducing flexibility . |
| Binding Entropy (TΔS) | High Penalty | Low Penalty | Pre-organization minimizes entropy loss upon receptor binding. |
| In vitro Clearance (CLint) | > 50 µL/min/mg | < 15 µL/min/mg | Increased s-character of C-H bonds resists CYP450 oxidation . |
| P-gp Efflux Ratio | > 3.0 | < 1.5 | Altered basicity (pKa) of adjacent amines reduces transporter affinity. |
| Target Selectivity | Moderate | High | Rigid stereochemistry prevents binding to structurally similar anti-targets. |
Advanced Synthetic Methodologies: Biocatalytic Asymmetric Cyclopropanation
The primary bottleneck in utilizing chiral cyclopropanes has historically been their synthesis. Traditional chemical methods (e.g., Simmons-Smith reactions or transition-metal catalyzed diazo decompositions) often struggle to achieve predictable, complementary stereoselectivity and rely on hazardous, explosive reagents.
Recently, engineered hemoproteins (specifically myoglobin variants) have emerged as superior biocatalysts for asymmetric cyclopropanation. These enzymes can synthesize the chiral cyclopropane cores of complex drugs (such as Tranylcypromine, Tasimelteon, and Ticagrelor) at gram-scale with >99% enantiomeric excess (ee) , .
Self-Validating Protocol: Engineered Myoglobin-Catalyzed Cyclopropanation
As a Senior Application Scientist, I mandate that all synthetic workflows incorporate internal validation loops to ensure data integrity. The following protocol describes the asymmetric cyclopropanation of a styrene derivative using an engineered myoglobin (Mb) whole-cell system.
Step 1: Whole-Cell Biocatalyst Preparation & Validation
-
Action: Express the engineered Mb variant in E. coli BL21(DE3) cells. Harvest and resuspend in M9-N buffer.
-
Causality: Utilizing a whole-cell system rather than purified enzyme protects the fragile metalloprotein from shear stress and leverages the host cell's endogenous reducing agents to keep the heme iron in its active ferrous (Fe2+) state.
-
Validation Loop: Perform a CO-binding assay via UV-Vis spectroscopy. A distinct Soret peak shift to 450 nm confirms the presence of properly folded, active hemoprotein. Do not proceed if the peak is absent.
Step 2: Substrate Loading & Anaerobic Setup
-
Action: Transfer the cell suspension to a sealed reaction vial. Purge with Argon for 15 minutes. Add the styrene substrate (10 mM) and ethyl α-diazoacetate (EDA, 20 mM).
-
Causality: The reaction must be strictly anaerobic. Oxygen will irreversibly oxidize the active Fe2+-carbene intermediate to an inactive Fe3+ state, halting the catalytic cycle.
-
Validation Loop: Set up a parallel "No-Enzyme" control vial containing wild-type E. coli. This quantifies the abiotic background reaction, ensuring that any observed stereoselectivity in the main vial is strictly derived from the engineered enzyme pocket.
Step 3: Catalysis & Kinetic Monitoring
-
Action: Incubate the reaction at 25°C with gentle agitation (150 rpm) for 12 hours.
-
Causality: 25°C provides the optimal thermodynamic balance between the reaction rate of the carbene transfer and the thermal stability of the myoglobin variant.
-
Validation Loop: Extract 50 µL aliquots at 2h, 6h, and 12h. Quench with acetonitrile and analyze via GC-FID to track conversion kinetics. The reaction is validated when the substrate peak plateaus without the appearance of degradation byproducts.
Step 4: Chiral Extraction & Stereochemical Resolution
-
Action: Extract the aqueous mixture 3x with ethyl acetate. Dry over MgSO4, concentrate under vacuum, and analyze the purified product via chiral HPLC.
-
Causality: Ethyl acetate efficiently partitions the lipophilic cyclopropyl product away from the aqueous cellular debris and hydrophilic metabolites.
-
Validation Loop: Calculate Diastereomeric Excess (de%) and Enantiomeric Excess (ee%). A successful, validated run must yield >95% ee and >90% de, confirming the spatial constraints of the engineered Mb active site .
Self-validating workflow for biocatalytic asymmetric cyclopropanation.
Clinical Case Studies: FDA-Approved Therapeutics
The integration of chiral cyclopropanes has directly led to the approval of several high-profile therapeutics:
-
Ticagrelor (Brilinta): An antiplatelet medication where a chiral cyclopropyl ring is used to lock the molecule into a specific conformation. This rigidification is essential for its reversible, high-affinity binding to the P2Y12 receptor, bypassing the need for hepatic bioactivation (unlike clopidogrel).
-
Tranylcypromine (Parnate): A monoamine oxidase (MAO) inhibitor. The trans-cyclopropane ring acts as a structural mimic of the transition state of the natural amine substrate. The extreme ring strain facilitates a ring-opening event within the enzyme's active site, leading to irreversible covalent inhibition .
-
Tasimelteon (Hetlioz): A melatonin receptor agonist used for sleep disorders. The chiral cyclopropane core provides the exact spatial vectoring required to mimic the indole core of endogenous melatonin, ensuring high selectivity for MT1 and MT2 receptors over off-target GPCRs .
References
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Fasan, R., et al. (2016).
- Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society.
- MDPI. (2026).
- ACS. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry.
A Technical Guide to (S)-2-Amino-3-cyclopropylpropan-1-ol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Introduction
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral amino alcohol that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure is distinguished by two key motifs: a stereodefined 1,2-amino alcohol and a cyclopropyl group. The 1,2-amino alcohol is a ubiquitous functional group in a vast array of biologically active molecules and serves as a versatile chiral building block.[1][2]
The incorporation of a cyclopropane ring, a small, strained carbocycle, is a strategic design element in modern drug development.[3] The unique electronic properties and conformational rigidity of the cyclopropyl group can confer significant advantages to a parent molecule. These benefits often include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects by locking the molecule into a more receptor-favorable conformation.[4] This guide provides an in-depth review of the synthesis, properties, and applications of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride, offering a technical resource for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of (S)-2-Amino-3-cyclopropylpropan-1-ol and its hydrochloride salt are critical for its application in synthesis and formulation. The data, compiled from various chemical databases and suppliers, are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride | N/A |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | [5] |
| CAS Number | 958027-99-1 (for related 3-amino isomer) | [5] |
| Appearance | Typically a white to off-white solid or powder | [5] |
| InChI Key | FOLTVANRLLYQGK-UHFFFAOYSA-N (for free base) | [6] |
| Predicted XlogP | 0.1 (for free base) | [6] |
| Purity | Typically >95% | |
| Storage | Room Temperature, in a dry and well-ventilated area | [5] |
Note: Data may refer to closely related isomers or the free base as specific experimental data for the hydrochloride salt of the (S)-2-amino isomer is not uniformly available. Researchers should consult supplier-specific documentation.
Strategies for Stereoselective Synthesis
The primary challenge in synthesizing (S)-2-Amino-3-cyclopropylpropan-1-ol lies in the precise control of the stereochemistry at the C2 position while constructing the cyclopropylmethyl backbone. Several strategic approaches have been developed for cyclopropyl-containing amino acids and their derivatives, which are adaptable for this target.[7][8]
Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to establish the desired stereocenter early in the synthetic sequence. A plausible and efficient route begins with a protected L-serine derivative, where the existing (S)-stereocenter is carried through the synthesis.
The causality behind this choice is clear: by starting with a molecule where the stereochemistry is already defined by nature, complex and often costly asymmetric catalysts or chiral auxiliaries can be avoided. The key transformation involves converting the hydroxyl group of serine into a leaving group, followed by the introduction of a cyclopropylmethyl unit via an organometallic reagent or converting the side chain into an alkene for subsequent cyclopropanation.
Asymmetric Cyclopropanation
An alternative strategy involves the asymmetric cyclopropanation of a suitable achiral allylic amine or alcohol. This method builds the chiral center and the cyclopropane ring concurrently. The key to success is the choice of a chiral catalyst or reagent that directs the cyclopropanating agent (e.g., a carbene or carbenoid) to one face of the double bond.
For instance, a zinc-mediated cyclopropanation (a modified Simmons-Smith reaction) of a chiral E-allylic alcohol is a well-established method for creating stereodefined hydroxymethylcyclopropanes.[9] The directing effect of the existing hydroxyl group, often in conjunction with a chiral ligand, provides high diastereoselectivity, which is foundational for producing the target molecule with high optical purity.
A representative workflow for a chiral pool-based synthesis is outlined below.
Caption: Synthetic workflow from a chiral L-Serine precursor.
Applications in Drug Development
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is primarily valued as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The cyclopropyl fragment is not merely a passive spacer; it actively modulates a molecule's pharmacological profile.
Key Roles in Medicinal Chemistry:
-
Conformational Constraint: The rigid cyclopropane ring restricts the rotational freedom of the side chain, which can lead to a more favorable entropic contribution upon binding to a biological target.[4] This pre-organization into a bioactive conformation can significantly enhance potency.
-
Metabolic Shielding: The C-H bonds on a cyclopropane ring are stronger than those in a comparable alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] Incorporating this moiety can block metabolic hotspots and improve a drug's pharmacokinetic profile.
-
Bioisosterism: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a vinyl group or even a phenyl ring in some contexts, offering a similar spatial arrangement but with different electronic and metabolic properties.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity (logP), which influences a drug's solubility, permeability, and plasma protein binding.[4]
The molecule serves as a versatile scaffold from which a variety of functional groups can be elaborated, targeting a wide range of therapeutic areas including antivirals, oncology, and central nervous system disorders.[3]
Caption: Role as a versatile chiral building block in synthesis.
Detailed Experimental Protocol: Representative Synthesis
The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing chiral amino alcohols and incorporating cyclopropane rings.[9]
Step 1: Reductive Amination of Cyclopropanecarboxaldehyde with a Chiral Sulfinamide
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Reagents: Add cyclopropanecarboxaldehyde (5.0 g, 71.3 mmol, 1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (9.5 g, 78.4 mmol, 1.1 equiv).
-
Dehydration: Add anhydrous copper(II) sulfate (22.7 g, 143 mmol, 2.0 equiv). The choice of a Lewis acid like CuSO₄ is to drive the imine formation by sequestering water.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM. Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine, which is used directly in the next step.
Step 2: Diastereoselective Addition to the N-Sulfinyl Imine
-
Reaction Setup: In a separate flame-dried 500 mL flask, dissolve the crude imine in anhydrous tetrahydrofuran (THF, 150 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: To this solution, add a solution of a suitable nucleophile, such as vinylmagnesium bromide (1.0 M in THF, 85.6 mL, 85.6 mmol, 1.2 equiv), dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The stereoselectivity is directed by the chiral sulfinyl group.
-
Reaction & Quenching: Stir the reaction at -78 °C for 4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (150 mL), and wash with water (2x 100 mL) and brine (1x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the protected allylic amine.
Step 3: Ozonolysis and Reduction
-
Ozonolysis: Dissolve the purified allylic amine in DCM (100 mL) and cool to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed. Purge the solution with argon or nitrogen to remove excess ozone.
-
Reduction: Add dimethyl sulfide (10 equiv) and allow the mixture to slowly warm to room temperature overnight. This reduces the intermediate ozonide directly to the desired alcohol.
-
Work-up: Concentrate the reaction mixture and purify by column chromatography to yield the protected (S)-2-amino-3-cyclopropylpropan-1-ol.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified product in methanol (50 mL). Add a solution of 4 M HCl in 1,4-dioxane (5 equiv) and stir at room temperature for 1 hour. The acidic conditions cleave both the N-sulfinyl and any other acid-labile protecting groups.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., isopropanol/ether) to yield pure (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride.[10]
Safety and Handling
Like many amino alcohol hydrochlorides, this compound should be handled with appropriate care in a laboratory setting. Based on data for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required. All handling should be performed in a well-ventilated fume hood.
Conclusion
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a valuable and highly functionalized chiral building block. Its synthesis requires careful control of stereochemistry, which can be achieved through strategies starting from the chiral pool or by employing asymmetric methodologies. The presence of the cyclopropyl group imparts unique conformational and metabolic advantages, making this scaffold highly attractive for the design of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and critical role in modern drug discovery, serving as a foundational resource for researchers aiming to leverage its unique chemical architecture.
References
- ResearchGate. (2026). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols | Request PDF.
- ChemRxiv. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.
- ACS Publications. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews.
- Echemi. (n.d.). (S)-(+)-2-AMINO-3-CYCLOHEXYL-1-PROPANOL HYDROCHLORIDE.
- ACS Publications. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews.
- Thieme. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts.
- PubChem. (n.d.). 2-Amino-3-cyclohexylpropan-1-ol hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Amino-3-cyclopropylpropan-1-ol hydrochloride.
- PubChemLite. (n.d.). 2-amino-3-cyclopropylpropan-1-ol hydrochloride.
- BuyersGuideChem. (n.d.). (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride.
- PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- ChemScene. (n.d.). 3-Amino-2-cyclopropylpropan-1-ol.
- Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- X-MOL. (2022). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?.
- Sigma-Aldrich. (n.d.). 3-amino-3-cyclopropylpropan-1-ol hydrochloride.
- ResearchGate. (2014). ChemInform Abstract: Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-L-lysine. | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1 [sigmaaldrich.com]
- 6. PubChemLite - 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 11. 2-Amino-3-cyclohexylpropan-1-ol hydrochloride | C9H20ClNO | CID 18529173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Cyclopropyl Pharmacophore: Mechanism of Action, Metabolic Dynamics, and Structural Biology in Drug Design
Executive Summary
The cyclopropyl group has transitioned from a structural curiosity to a cornerstone of modern medicinal chemistry. Possessing a highly strained three-membered carbocycle (ring strain of ~27.5 kcal/mol), the cyclopropyl moiety exhibits unique electronic and steric properties[1]. Its carbon-carbon bonds possess enhanced π -character (sp²-like), while its carbon-hydrogen bonds are shorter and stronger than those in standard alkanes[2].
For drug development professionals, incorporating a cyclopropyl ring serves two divergent but equally valuable mechanistic purposes:
-
Conformational Restriction: Acting as a rigid, bioisosteric lock to optimize target binding entropy and improve metabolic stability[3].
-
Mechanism-Based Inhibition (Suicide Inhibition): Serving as a reactive "warhead" that undergoes enzyme-catalyzed homolytic or heterolytic ring-opening to form irreversible covalent adducts[4].
This whitepaper provides an in-depth technical analysis of the mechanisms of action (MoA) for cyclopropyl-containing compounds, detailing the biophysical causality behind their efficacy and the experimental workflows required to validate them.
The Biophysical Basis of Cyclopropyl MoA
Conformational Restriction and Target Affinity
The primary non-covalent MoA of cyclopropyl-containing drugs relies on conformational pre-organization. By restricting the rotational degrees of freedom, the cyclopropyl group locks the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the target receptor or enzyme[1][3].
Clinical Case Study: Ciprofloxacin Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, preventing the resealing of double-stranded DNA during replication[5][6]. The introduction of a cyclopropyl group at the N-1 position of the quinolone core is not merely structural; it precisely angles the molecule to intercalate into the DNA cleavage complex. This specific modification yields a 2- to 10-fold increase in potency against Gram-negative bacteria (including Pseudomonas aeruginosa) compared to its ethyl-substituted predecessor, norfloxacin[5].
Clinical Case Study: Simeprevir Simeprevir is a macrocyclic, non-covalent inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease[7][8]. In its structure, a cyclopropyl group is integrated into the macrocyclic ring system to break the planar configuration of the molecule. This non-planar geometry drastically improves the binding affinity and selectivity within the shallow NS3/4A active site, facilitating rapid association and slow dissociation[8].
Metabolic Modulation
The cyclopropyl group is frequently deployed as an sp³-rich bioisostere to replace metabolically labile moieties (e.g., N-ethyl or N-methyl groups)[2]. Because the C-H bonds of a cyclopropane ring are shorter and possess higher bond dissociation energy than typical aliphatic chains, they are highly resistant to standard Cytochrome P450 (CYP450)-mediated hydroxylation, thereby extending the drug's pharmacokinetic half-life[1].
Mechanism-Based Inhibition: The Reactive Warhead
While cyclopropanes are metabolically stable against simple hydroxylation, they are highly susceptible to single-electron oxidation due to their π -orbital overlap and high ring strain[9]. This property is exploited in mechanism-based inhibitors (MBIs).
Clinical Case Study: Tranylcypromine (TCP) Tranylcypromine is a classic monoamine oxidase (MAO) inhibitor that has been heavily repurposed for oncology as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[4][10]. LSD1 is an epigenetic enzyme dependent on a Flavin Adenine Dinucleotide (FAD) cofactor.
The Causality of Inhibition:
-
Binding: TCP binds to the LSD1 active site, positioning the cyclopropylamine adjacent to the FAD cofactor.
-
Single Electron Transfer (SET): The lone pair of electrons on the TCP amine undergoes oxidation by FAD, generating an amine radical cation[4].
-
Ring Opening: The immense angle strain (60° bond angles) of the cyclopropyl ring drives rapid homolytic cleavage, relieving the ~27.5 kcal/mol of strain energy[1][9].
-
Covalent Adduct Formation: The resulting highly reactive carbon-centered radical attacks the FAD cofactor (typically at the C(4a) or N(5) position), forming a permanent covalent adduct that irreversibly inactivates the enzyme[10].
Fig 1: Mechanism of action for Tranylcypromine (TCP) mediated irreversible inhibition of LSD1.
Experimental Workflows for MoA Elucidation
To definitively prove whether a cyclopropyl-containing compound acts via conformational locking or mechanism-based ring-opening, robust, self-validating experimental systems are required.
Protocol A: Biochemical Validation of Mechanism-Based Inhibition (LSD1/MAO)
To prove that a cyclopropyl compound is a suicide inhibitor, one must demonstrate time-dependent inhibition (TDI) and the irreversibility of the binding.
Step-by-Step Methodology:
-
Enzyme Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of the cyclopropyl inhibitor (e.g., 0.1 to 50 µM) in assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 5% glycerol, 0.1 mg/mL BSA).
-
Time-Course Aliquoting: Withdraw aliquots at specific pre-incubation time points (0, 10, 20, 30, 60 minutes).
-
Substrate Addition: Dilute the aliquots 100-fold into a reaction mixture containing the substrate (e.g., H3K4me2 peptide) to initiate the enzymatic reaction. The massive dilution prevents any non-covalent, reversible inhibitor from maintaining target suppression.
-
Detection: Measure the production of H₂O₂ (a byproduct of LSD1 demethylation) using a peroxidase-coupled fluorogenic assay (e.g., Amplex Red).
-
Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time. A linear decay indicates pseudo-first-order inactivation kinetics. Calculate kinact (maximum rate of inactivation) and KI (inhibitor concentration yielding half-maximal inactivation).
Protocol B: Assessing CYP450-Mediated Metabolic Liability (Ring-Opening)
While cyclopropanes are generally stable, certain electron-rich cyclopropyl groups can be oxidized by CYP3A4, leading to reactive ring-opened intermediates that cause hepatotoxicity. This workflow traps these transient reactive species.
Fig 2: Experimental workflow for identifying CYP450-mediated cyclopropyl ring-opening and GSH trapping.
Step-by-Step Methodology:
-
Reaction Mixture Setup: Combine the cyclopropyl test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for a mass shift corresponding to the addition of GSH (+307 Da) combined with the mass of the ring-opened compound.
-
Causality Check: Run a negative control without NADPH. If the GSH adduct is only present in the NADPH-fortified sample, the ring-opening is strictly CYP450-mediated.
Quantitative Data Summary
The table below synthesizes the kinetic and biophysical advantages of cyclopropyl incorporation across different drug classes, highlighting the measurable impact of this pharmacophore.
| Drug / Compound | Target | Cyclopropyl Role | Key Quantitative Impact |
| Ciprofloxacin | DNA Gyrase / Topo IV | Conformational lock (N-1 position) | 2- to 10-fold increase in potency vs. ethyl analogue (Norfloxacin)[5]. |
| Simeprevir | HCV NS3/4A Protease | Macrocyclic geometric restriction | Sub-nanomolar affinity ( Ki = 0.5 nM for genotype 1a). |
| Tranylcypromine (TCP) | LSD1 / MAO | Reactive warhead (MBI) | Irreversible inactivation; Kd of FAD adduct ~180 nM[4]. |
| TCP Spiro-analogs | LSD1 | Enhanced steric bulk & reactivity | 28- to 129-fold more potent LSD1 inhibition compared to standard TCP[10]. |
| N-Cyclopropyl Amines | CYP450 (Metabolism) | Bioisostere for N-ethyl/methyl | Significant increase in metabolic half-life; reduction in plasma clearance[1][2]. |
Conclusion
The cyclopropyl group is a masterclass in rational drug design. By leveraging its unique sp²-like character and immense ring strain, medicinal chemists can dictate a molecule's fate—either utilizing it as an impenetrable conformational shield to optimize binding entropy, or weaponizing it as a spring-loaded trap for mechanism-based enzyme inhibition. Understanding the precise biophysical causality and employing rigorous LC-MS/MS and biochemical workflows ensures the successful translation of cyclopropyl-containing compounds from the bench to the clinic.
References
-
Cyclopropyl Definition - Organic Chemistry Key Term Fiveable URL:[Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Docentes FCT NOVA URL:[Link]
-
Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML ChemRxiv URL:[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules ResearchGate / Journal of Medicinal Chemistry URL:[Link]
-
Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Simeprevir - Mechanism of Action Wikipedia URL: [Link]
-
Ciprofloxacin - Mechanism of Action Wikipedia URL:[Link]
-
Simeprevir - Compound Summary PubChem - NIH URL:[Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic PMC - NIH URL:[Link]
-
Simeprevir (as sodium) - Therapeutic Goods Administration (TGA) TGA Australia URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simeprevir - Wikipedia [en.wikipedia.org]
- 8. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Bioactivity Screening of Cyclopropyl Amino Alcohols
Introduction: The Strategic Value of the Cyclopropyl Amino Alcohol Scaffold
The cyclopropyl group is far more than a simple three-membered carbocycle; in the context of medicinal chemistry, it is a powerful strategic tool. Its inherent ring strain (~27.5 kcal/mol) results in unique electronic and steric properties, including shorter, stronger C-H bonds and C-C bonds with enhanced p-character.[1][2] When incorporated into a molecule, this strained ring can act as a "conformational clamp," restricting the rotation of adjacent single bonds and locking the molecule into a more rigid, bioactive conformation. This pre-organization often leads to enhanced binding affinity for biological targets and can improve metabolic stability by shielding adjacent sites from oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4]
The amino alcohol motif is a well-established pharmacophore present in numerous bioactive compounds and chiral catalysts.[5] The combination of these two moieties—the rigid, metabolically robust cyclopropane and the functionally versatile amino alcohol—creates a scaffold of significant interest in drug discovery. Cyclopropyl amino alcohols, therefore, represent a promising class of compounds for which preliminary bioactivity screening is a critical first step in elucidating their therapeutic potential. This guide provides a comprehensive framework for designing and executing these initial screens, focusing on the causal relationships between molecular structure, experimental design, and data interpretation.
Part 1: Designing the Screening Cascade
A successful preliminary screen is not a single experiment but a strategically designed cascade of assays. The goal is to efficiently triage a library of novel cyclopropyl amino alcohols, identifying compounds with promising activity while simultaneously flagging those with undesirable properties like general cytotoxicity. The initial screen should be broad, covering several potential therapeutic areas suggested by the core scaffold.
The choice of primary assays is dictated by the structural features of the compounds. The rigidity of the cyclopropyl group and the hydrogen-bonding capabilities of the amino alcohol suggest potential interactions with well-defined binding pockets, such as those found in enzymes and receptors.[6] Furthermore, the basicity of the amine and the overall lipophilicity are properties that can be modulated to target various biological systems, including microbial cells.
A logical workflow for a preliminary screening campaign is outlined below. This parallel screening approach allows for the rapid acquisition of a multi-faceted activity profile for each compound.
Caption: High-level workflow for preliminary bioactivity screening.
Part 2: Foundational Assays for Broad-Spectrum Screening
Cytotoxicity and Antiproliferative Activity
Before assessing therapeutic potential, it is crucial to determine a compound's general toxicity. A compound that indiscriminately kills all cells is generally not a viable drug candidate. Therefore, a foundational cytotoxicity assay against a non-cancerous, "normal" cell line (e.g., HEK293) is essential. In parallel, screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) can identify potential anticancer agents.[7] The ratio of cytotoxicity in normal versus cancer cells provides an early "selectivity index."
The MTT assay is a robust, cost-effective, and high-throughput compatible colorimetric method for this purpose.[8] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
-
Cell Seeding:
-
Culture selected cell lines (e.g., HEK293, MCF-7, HeLa) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each cyclopropyl amino alcohol in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions in serum-free culture medium to achieve final test concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 24 to 48 hours.[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[7]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Compound ID | Structure (SMILES) | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| CAA-001 | [Structure] | HEK293 | >100 | - |
| CAA-001 | [Structure] | MCF-7 | 12.5 | >8.0 |
| CAA-002 | [Structure] | HEK293 | 25.3 | - |
| CAA-002 | [Structure] | MCF-7 | 22.1 | 1.1 |
| ... | ... | ... | ... | ... |
| ¹ SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |
Antimicrobial Activity
The structural features of cyclopropyl amino alcohols, particularly the presence of a basic amine, are common in antimicrobial agents. A preliminary screen for antibacterial and antifungal activity is therefore a logical step. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Inoculate a single colony into an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Incubate overnight under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast).
-
Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
-
-
Compound Preparation and Plating:
-
In a 96-well non-treated microplate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to the first column of wells, creating a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
Include a positive control (a known antibiotic like ciprofloxacin or fluconazole) and a negative/growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL and halving the compound concentrations.
-
Cover the plate and incubate for 16-20 hours for bacteria or 24-48 hours for yeast at their respective optimal temperatures.[11]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that results in no visible microbial growth (i.e., the well remains clear).[11] This can be assessed visually or by measuring the optical density at 600 nm.
-
Part 3: Target-Oriented Screening
While broad phenotypic screens are invaluable, target-oriented assays can provide more direct insights into a compound's mechanism of action. The rigid structure of cyclopropyl amino alcohols makes them excellent candidates for inhibiting enzymes or modulating receptor activity.
Enzyme Inhibition Assays
Enzyme inhibition is a cornerstone of modern drug discovery.[12] Assays can be designed to screen for inhibitors of specific enzyme classes, such as proteases, kinases, or phosphatases, which are frequently implicated in disease.[13][14] The choice of target enzyme should be guided by structural analogy to known inhibitors or by computational docking studies. For a preliminary screen, a simple, fluorescence-based activity assay is often employed.[15]
Caption: Hypothetical enzyme inhibition by a test compound.
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the target protease (e.g., Tris-HCl buffer with required salts and additives like DTT).
-
Dilute the stock enzyme in assay buffer to a working concentration (2X the final desired concentration).
-
Dilute a fluorogenic peptide substrate (cleavable by the protease to release a fluorescent group) in assay buffer to a working concentration (2X).
-
Prepare serial dilutions of the cyclopropyl amino alcohol compounds in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound dilutions to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 2X fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (at appropriate excitation/emission wavelengths for the fluorophore) over time (kinetic mode) or at a single endpoint after a fixed incubation period (e.g., 60 minutes).
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot percent inhibition versus log[concentration] to determine the IC₅₀ value.
-
Receptor Binding Assays
Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[16] Radioligand binding assays are the gold standard due to their robustness and sensitivity, allowing for the determination of key parameters like the inhibition constant (Ki).[17][18] These assays typically use a radiolabeled ligand known to bind the target receptor and measure the ability of the test compound to compete for this binding.
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes expressing the target receptor (e.g., a specific GPCR) or use purified receptors.[16]
-
Assay Buffer: Prepare a buffer optimized for receptor binding.
-
Radioligand: Prepare a fixed concentration of a suitable radioligand (typically at or near its dissociation constant, Kd).[17]
-
Test Compound: Prepare serial dilutions of the cyclopropyl amino alcohol.
-
Non-specific Binding (NSB) Control: Prepare a high concentration of a known, non-radioactive ligand for the receptor.
-
-
Assay Setup:
-
Set up reaction tubes or a 96-well filter plate for three conditions:
-
Total Binding: Receptor + Radioligand + Buffer
-
Non-specific Binding (NSB): Receptor + Radioligand + High concentration of unlabeled ligand
-
Competition: Receptor + Radioligand + Serial dilutions of the test compound
-
-
Incubate all samples at a specific temperature until equilibrium is reached.
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate. The filters trap the membranes (and thus the bound radioligand).[17]
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a competition binding curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.
-
Conclusion and Forward Path
The preliminary bioactivity screen is a foundational step in the journey of drug discovery. For a structurally promising class like cyclopropyl amino alcohols, a multi-pronged screening approach encompassing cytotoxicity, antimicrobial, and target-based assays provides the most comprehensive initial assessment. The data generated from these screens—summarized in clear, quantitative tables—allows for the rapid identification of "hit" compounds. These hits, characterized by potent and selective activity, can then be prioritized for more in-depth mechanism of action studies, structure-activity relationship (SAR) analysis, and lead optimization. This structured, evidence-based approach ensures that resources are focused on the most promising candidates, accelerating the path from a novel chemical scaffold to a potential therapeutic agent.
References
-
Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Kanemoto, K., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PLOS ONE. Retrieved from [Link]
-
Jovetic, S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
AMSBIO. (n.d.). Enzyme Activity Assays. AMSBIO. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
G-Biosciences. (2018). MTT Assay for Cytotoxicity. G-Biosciences. Retrieved from [Link]
-
Prichard, M. N., et al. (2023). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. MDPI. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River Laboratories. Retrieved from [Link]
-
Smith, P. A., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (n.d.). SARS-CoV-2 Drug Discovery Services. Reaction Biology. Retrieved from [Link]
-
Bylund, D. B. (1995). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Retrieved from [Link]
-
Kao, R. Y., et al. (2011). Identification of New Druggable Antiviral Targets by Chemical Genetics. Perspectives in Medicinal Chemistry. Retrieved from [Link]
-
Ortuño, R. M., et al. (1999). Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. Scilit. Retrieved from [Link]
-
Carreño, M. C., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Retrieved from [Link]
-
An, Y., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Taylor & Francis. (n.d.). MTS assay – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]
-
Johnson, M. C., & Lee, A. (2013). Approaches for Antiviral Probe Development: New Libraries, New Mechanisms. Future Medicinal Chemistry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Wagh, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of All Research Education and Scientific Methods. Retrieved from [Link]
-
Charette, A. B., et al. (2023). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Central Science. Retrieved from [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Ciulli, A., & Williams, G. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Retrieved from [Link]
-
Hayward, D., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Malaria World. Retrieved from [Link]
-
Cambridge, UK. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Protein & Cell. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from [Link]
-
Chen, D. (2022). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University CS229. Retrieved from [Link]
-
Wang, Y., et al. (2009). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
Jakubczyk, K., et al. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. amsbio.com [amsbio.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. journals.physiology.org [journals.physiology.org]
Theoretical Properties and Synthetic Utility of (S)-2-Amino-3-cyclopropylpropan-1-ol: A Technical Guide for Drug Development
Executive Summary
The integration of unnatural amino acids and their reduced amino alcohol derivatives into small-molecule therapeutics is a cornerstone of modern drug design. (S)-2-Amino-3-cyclopropylpropan-1-ol is a highly versatile, chiral building block derived from (S)-cyclopropylalanine. By combining the hydrogen-bonding capacity of a 1,2-amino alcohol with the unique steric and electronic properties of a cyclopropyl ring, this compound serves as a privileged scaffold in the synthesis of peptidomimetics, kinase inhibitors, and immunomodulators. This whitepaper provides an in-depth analysis of its theoretical properties, mechanistic synthesis, and validated laboratory protocols.
Structural Rationale & Theoretical Properties
The incorporation of a cyclopropyl ring into aliphatic side chains is a deliberate medicinal chemistry strategy. The 60° bond angles of the cyclopropane ring enforce a high degree of s-character in the C-C bonds, rendering the ring conformationally rigid and metabolically stable against cytochrome P450 oxidation and proteolytic cleavage[1]. Furthermore, the cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, but its unique hybridization allows it to participate in weak CH–π interactions within hydrophobic protein pockets, often driving superior target affinity[1].
Below is a summary of the theoretical physicochemical properties of (S)-2-Amino-3-cyclopropylpropan-1-ol[2]:
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C6H13NO | Defines a low-molecular-weight, aliphatic framework. |
| Molecular Weight | 115.17 g/mol | Highly fragment-like (Rule of 3 compliant); leaves ample molecular weight budget for elaboration. |
| LogP (predicted) | ~0.1 | Balanced hydrophilicity/lipophilicity; the cyclopropyl ring enhances lipophilic membrane partitioning without excessive bulk. |
| Topological Polar Surface Area | 46.2 Ų | Optimal for passive membrane permeability and intracellular target engagement. |
| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates strong, directional anchoring within kinase hinge regions or receptor active sites. |
| Hydrogen Bond Acceptors | 2 (N, O) | Contributes to aqueous solubility and target coordination. |
| pKa (Amine) | ~9.5 | Protonated at physiological pH, enabling critical salt-bridge formations with acidic residues (e.g., Asp/Glu). |
Applications in Advanced Therapeutics
The structural geometry of (S)-2-Amino-3-cyclopropylpropan-1-ol makes it an ideal precursor for several advanced therapeutic classes:
-
Kinase Inhibitors: It is utilized in the synthesis of Leucettinibs, a novel class of DYRK/CLK kinase inhibitors inspired by the marine sponge natural product Leucettamine B. The amino alcohol motif is crucial for anchoring the inhibitor within the ATP-binding pocket[3].
-
Toll-Like Receptor (TLR) Modulators: The compound is a key intermediate in the synthesis of potent TLR-8 agonists. The cyclopropyl-alkyl chain occupies specific hydrophobic pockets in the TLR-8 dimer interface, driving receptor agonism and subsequent immune stimulation[4].
Mechanistic Synthesis & Stereopreservation
The primary synthetic challenge in generating (S)-2-Amino-3-cyclopropylpropan-1-ol is the reduction of the carboxylic acid of (S)-cyclopropylalanine without inducing epimerization at the labile α -chiral center. While Lithium Aluminum Hydride (LiAlH₄) is a traditional reductant, its harsh basicity can lead to partial racemization or over-reduction[5].
To circumvent this, the industry standard is the NaBH₄/I₂ reduction system . Causality of Reagent Selection: Iodine ( I2 ) oxidizes Sodium Borohydride ( NaBH4 ) to generate Diborane ( B2H6⇌2BH3 ) in situ. The electrophilic borane rapidly coordinates with the free amine of the zwitterionic amino acid, forming a rigid cyclic borate intermediate. This intermediate effectively locks the α -carbon's stereochemistry, shielding it from epimerization while directing the hydride attack intramolecularly to the carboxylate carbon.
Caption: Workflow for the stereoretentive reduction of (S)-cyclopropylalanine using in situ generated borane.
Validated Experimental Protocol: NaBH₄/I₂ Reduction
The following protocol is designed as a self-validating system, ensuring high yield and >99% enantiomeric excess (ee).
Objective: Conversion of (S)-cyclopropylalanine to (S)-2-Amino-3-cyclopropylpropan-1-ol.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel. Purge the system with Argon to maintain an inert atmosphere.
-
Reagent Loading: Suspend (S)-cyclopropylalanine (1.0 equiv) and NaBH4 (2.5 equiv) in anhydrous THF (to achieve a 0.5 M concentration). Cool the suspension to 0 °C using an ice bath.
-
Causality: Cooling prevents the exothermic degradation of the in situ generated borane and controls the initial, vigorous evolution of hydrogen gas.
-
-
Borane Generation: Dissolve Iodine (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise via the dropping funnel over 30–45 minutes.
-
Causality: The slow addition ensures a controlled oxidation of NaBH4 to BH3 , preventing thermal spikes that could compromise the stereocenter.
-
-
Reduction: Remove the ice bath and heat the reaction mixture to a gentle reflux (70 °C) for 18 hours.
-
Self-Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the baseline amino acid spot and the appearance of a higher- Rf amine spot validates the completion of the reduction.
-
-
Quenching: Cool the mixture back to 0 °C. Cautiously add Methanol dropwise until effervescence ceases.
-
Self-Validation: The cessation of hydrogen gas bubbling serves as a visual indicator that all reactive borane species have been safely converted to volatile trimethyl borate.
-
-
Boron Complex Cleavage: Concentrate the mixture in vacuo to remove THF and Methanol. Add 20% aqueous KOH to the residue and heat to 60 °C for 3 hours.
-
Causality: The reduction product is initially trapped as a tight boron-nitrogen/oxygen complex. Strong aqueous base and heat are strictly required to hydrolyze these bonds and liberate the free amino alcohol.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield (S)-2-Amino-3-cyclopropylpropan-1-ol as a pale yellow to colorless oil/solid.
References
-
[2] Title: 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) - PubChemLite Source: uni.lu URL:
-
[4] Title: US9670205B2 - Toll like receptor modulator compounds Source: google.com (Google Patents) URL:
-
[3] Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B Source: edelris.com URL:
-
[1] Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Source: acs.org (Chemical Reviews) URL:
-
[5] Title: Handbook of Chiral Chemicals Source: ethernet.edu.et URL:
Sources
Methodological & Application
Application Note: Chemoselective N-Boc Protection of (S)-2-Amino-3-cyclopropylpropan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Overview
The compound (S)-2-Amino-3-cyclopropylpropan-1-ol is a highly valuable chiral building block in drug discovery, featuring both a primary amine and a primary alcohol. To maintain shelf stability and prevent oxidative degradation, this substrate is predominantly synthesized and commercially supplied as a hydrochloride salt[1].
When incorporating this building block into complex peptide sequences or small-molecule APIs, it is often necessary to mask the amine functionality. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness against nucleophiles and bases, coupled with its facile, orthogonal removal under anhydrous acidic conditions[2]. The critical challenge in this transformation is achieving strict chemoselectivity —selectively protecting the primary amine (N-Boc) without forming the O-Boc or N,O-di-Boc derivatives.
Mechanistic Causality & Chemoselectivity
As an Application Scientist, it is imperative to design protocols based on fundamental physical chemistry rather than rote steps. The chemoselectivity of this reaction relies on the distinct nucleophilicities of the functional groups.
-
Nucleophilic Differential: Primary amines are significantly stronger nucleophiles than primary alcohols. By strictly controlling the stoichiometry of the electrophile (di-tert-butyl dicarbonate, Boc₂O) to a slight excess (1.05 equiv), the kinetic N-attack outcompetes the thermodynamic O-attack[3][4].
-
Base Selection & Amine Liberation: Because the substrate is an HCl salt, the amine is protonated and non-nucleophilic. An exogenous base, such as Triethylamine (Et₃N), is required. The first equivalent of Et₃N neutralizes the HCl salt to liberate the free amine, while the remaining excess acts as an acid scavenger and accelerates the reaction[5].
-
Temperature Control: The addition of Boc₂O is highly exothermic. Conducting the addition at 0 °C prevents localized concentration spikes and thermal runaways that could lower the activation energy barrier for the undesired O-acylation[3].
Caption: Logical pathway of chemoselective N-Boc protection favoring amine over alcohol nucleophilicity.
Comparative Analysis of Protection Conditions
While multiple methodologies exist for Boc protection, selecting the right system depends on the substrate's solubility and the required throughput. Below is a data summary comparing prevalent conditions for amino alcohols.
| Methodology | Reagents & Solvent | Temp & Time | Typical Yield | Chemoselectivity (N vs O) | Operational Pros & Cons |
| Standard Organic [3] | Boc₂O, Et₃N in DCM | 0 °C to RT, 4-6 h | 90–98% | High | Pro: Fast, homogeneous, easily scalable.Con: Requires base extraction during workup. |
| Biphasic Aqueous [6] | Boc₂O, NaHCO₃ in THF/H₂O | 0 °C to RT, 6-12 h | 85–95% | Excellent | Pro: Mild base strongly suppresses O-Boc.Con: Slower reaction kinetics; biphasic mixing. |
| Catalyst-Free Green [4] | Boc₂O in Water | RT, 2-8 h | >95% | Excellent | Pro: Environmentally benign, no base needed.Con: Limited by the solubility of hydrophobic cyclopropyl substrates. |
Protocol Decision: For (S)-2-Amino-3-cyclopropylpropan-1-ol HCl, the Standard Organic (DCM/Et₃N) method is selected. The cyclopropyl group imparts hydrophobicity, making the free base highly soluble in DCM, ensuring rapid and complete conversion.
Building a Self-Validating Protocol
A trustworthy protocol must provide real-time, self-validating feedback to the operator. This workflow incorporates two critical validation checkpoints:
-
Physical Validation (Gas Evolution): The nucleophilic attack on Boc₂O creates a tert-butyl carbonate leaving group that rapidly breaks down into tert-butoxide and carbon dioxide (CO₂)[5]. The visual effervescence of CO₂ confirms the reaction is actively proceeding. Note: Closed systems must never be used due to pressurization risks[5][7].
-
Chemical Validation (Ninhydrin IPC): In-Process Control (IPC) via Thin Layer Chromatography (TLC) utilizing a Ninhydrin stain provides a binary endpoint. Ninhydrin reacts specifically with primary amines to form a deep purple complex. The complete disappearance of the purple stain confirms 100% conversion of the starting material.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the N-Boc protected product.
Detailed Experimental Methodology
Materials Required:
-
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step 1: Substrate Dissolution & Amine Liberation
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a vented septum, add (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride (1.0 equiv).
-
Suspend the salt in anhydrous DCM to achieve a 0.1 M to 0.2 M concentration.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add Et₃N (2.5 equiv) dropwise over 5 minutes. Causality: The suspension will gradually clear as the HCl salt is neutralized and the highly soluble free amine is liberated into the organic phase.
Step 2: Electrophilic Addition
-
Prepare a solution of Boc₂O (1.05 equiv) in a minimal volume of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15–20 minutes.
-
Self-Validation Check: Observe the reaction mixture for mild effervescence (CO₂ gas evolution), confirming the activation of the anhydride[5][7].
Step 3: Reaction Maturation & In-Process Control (IPC)
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir the mixture for 4 to 6 hours under a vented atmosphere.
-
Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). Stain the plate with Ninhydrin and heat. The reaction is deemed complete when the baseline primary amine spot (purple) is entirely absent, and a new, higher-Rf spot (visible via Cerium Ammonium Molybdate or PMA stain) has formed.
Step 4: Chemoselective Workup
-
Quench the reaction by adding an equal volume of 10% aqueous citric acid. Causality: Citric acid is specifically chosen because it is acidic enough to protonate and extract unreacted Et₃N into the aqueous layer, but too weak to cleave the acid-labile Boc protecting group[6].
-
Transfer the mixture to a separatory funnel and separate the phases.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual citric acid) and brine (to remove water from the organic phase).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to yield the pure tert-butyl (S)-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate.
References
-
A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis | BenchChem | 3
-
Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water | ResearchGate | 4
-
tert-Butyloxycarbonyl protecting group | Wikipedia | 6
-
1038393-52-0 | (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride | AaronChem | 1
-
Boc-Protected Amino Groups | Organic Chemistry Portal | 2
-
Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate | ACS Publications | 7
-
BOC Protection and Deprotection | J&K Scientific LLC | 5
Sources
Application Note: Highly Efficient Aminolysis and Reduction of Chiral γ-Lactone Precursors for the Synthesis of Direct Renin Inhibitors
Audience: Process Chemists, Synthetic Organic Chemists, and Pharmaceutical Development Scientists Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction and Mechanistic Rationale
The targeted blockade of the Renin-Angiotensin System (RAS) is a cornerstone in the management of hypertension and cardiovascular diseases[1]. While Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) act downstream, Direct Renin Inhibitors (DRIs) like Aliskiren target the system at its rate-limiting step: the cleavage of angiotensinogen to angiotensin I [2].
The synthesis of DRIs is notoriously complex due to the contiguous stereocenters (e.g., C4, C5, and C7 in Aliskiren) and the highly branched aliphatic backbone. To manage this stereochemical complexity, industrial syntheses frequently converge on a chiral γ-lactone intermediate (specifically, an azido-lactone or nitro-lactone derivative) [3].
Why the Chiral γ-Lactone Precursor?
The γ-lactone serves a dual purpose:
-
Stereochemical Protection: It rigidly locks the C4-hydroxyl and C5-azide/amine groups in the correct (4S, 5S) spatial arrangement, preventing epimerization during upstream carbon-carbon bond-forming steps (such as Kumada cross-coupling or ring-closing metathesis).
-
Purification: The lactone intermediates are highly crystalline, allowing process chemists to purge diastereomeric impurities via simple recrystallization rather than expensive chromatographic separations [4].
The Aminolysis Bottleneck
The conversion of the lactone to the final drug substance requires ring-opening aminolysis using 3-amino-2,2-dimethylpropanamide. Because the lactone is sterically hindered by adjacent isopropyl and bulky ether-substituted benzyl groups, uncatalyzed aminolysis is kinetically unfavorable.
Causality in Catalyst Selection: To overcome this, 2-hydroxypyridine is utilized as a bifunctional catalyst. Through tautomerization (2-hydroxypyridine ⇌ 2-pyridone), it simultaneously donates a proton to the lactone ring oxygen (increasing electrophilicity) and accepts a proton from the incoming amine (increasing nucleophilicity). This concerted push-pull mechanism drastically lowers the activation energy of the transition state, enabling high yields without extreme thermal degradation.
Pathway and Workflow Visualizations
The Renin-Angiotensin System (RAS) and DRI Intervention
Figure 1: The RAS signaling pathway demonstrating the upstream blockade mechanism of Direct Renin Inhibitors.
Synthetic Workflow: Lactone Precursor to API
Figure 2: Two-step continuous processing workflow from the chiral γ-lactone precursor to the final API.
Optimization of Aminolysis Conditions
To establish a self-validating and scalable protocol, various solvent systems and catalyst equivalents were evaluated. The table below summarizes the quantitative data driving the protocol design. Neat conditions (solvent-free) or highly concentrated amine melts provide the highest conversion rates due to the maximized collision frequency of the sterically hindered substrates.
Table 1: Optimization of Lactone Aminolysis
| Solvent System | Amine (Equiv.) | Catalyst (2-HP) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| THF | 2.0 | 0.5 equiv | 65 (Reflux) | 48 | 42% | 88.5% |
| Toluene | 3.0 | 1.0 equiv | 90 | 24 | 68% | 91.2% |
| Triethylamine (TEA) | 5.0 | 1.0 equiv | 90 | 12 | 85% | 96.0% |
| Neat (Melt) | 5.0 | 1.0 equiv | 90 | 8 | >95% | 98.5% |
Note: 2-HP = 2-Hydroxypyridine. The neat melt condition is selected for the standard protocol due to superior atom economy and reaction kinetics.
Experimental Protocols
Protocol A: Bifunctional Catalyzed Aminolysis of the Azido-Lactone
Objective: Ring-opening of the chiral azido-lactone to form the azido-amide intermediate.
Materials:
-
Chiral Azido-Lactone Precursor: 10.0 g (approx. 22.5 mmol)
-
3-amino-2,2-dimethylpropanamide: 13.0 g (112.5 mmol, 5.0 equiv)
-
2-Hydroxypyridine: 2.14 g (22.5 mmol, 1.0 equiv)
-
Triethylamine (TEA): 2.5 mL (optional, to maintain basicity in the melt)
Step-by-Step Procedure:
-
Preparation of the Melt: To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, add the 3-amino-2,2-dimethylpropanamide and 2-hydroxypyridine.
-
Heating: Warm the mixture to 90°C under a steady nitrogen atmosphere until a homogenous melt is formed. Scientific Rationale: Operating neat maximizes the concentration of the nucleophile, overcoming the steric hindrance of the lactone's isopropyl groups.
-
Lactone Addition: Add the chiral azido-lactone precursor portion-wise over 15 minutes to avoid a sudden drop in internal temperature. Add TEA.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 90°C. After 6 hours, withdraw a 10 µL aliquot, dissolve in 1 mL acetonitrile, and analyze via RP-HPLC (C18 column, 230 nm). The system is self-validating: proceed to the next step only when the lactone peak area is <0.5%.
-
Quenching & Extraction: Cool the mixture to 40°C. Add 50 mL of dichloromethane (DCM) and 50 mL of half-saturated aqueous NaCl. Stir vigorously for 10 minutes.
-
Phase Separation: Separate the organic layer. Wash the organic layer with 1M aqueous HCl (2 x 30 mL) to remove excess amine and 2-hydroxypyridine. Caution: Do not let the pH drop below 3 to prevent degradation of the ether linkages.
-
Concentration: Dry the DCM layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the azido-amide intermediate as a highly viscous, pale-yellow oil.
Protocol B: Catalytic Azide Reduction and Salt Formation
Objective: Reduction of the azide to a primary amine and subsequent crystallization as the hemifumarate salt (Aliskiren API).
Materials:
-
Azido-Amide Intermediate: ~12.3 g (from Protocol A)
-
Ethanolamine: 1.3 g (acts as a catalyst poison modifier to prevent debenzylation)
-
5% Pd/C (Palladium on Carbon, 50% wet): 600 mg
-
Ethanol (Absolute): 100 mL
-
Fumaric Acid: 1.23 g
Step-by-Step Procedure:
-
Hydrogenation Setup: Dissolve the azido-amide intermediate and ethanolamine in 100 mL of absolute ethanol inside a 250 mL stainless steel Parr autoclave.
-
Catalyst Addition: Carefully add the 5% Pd/C. Scientific Rationale: Ethanolamine is added to slightly poison the palladium catalyst. This specifically suppresses the undesired hydrogenolysis of the fragile methoxypropoxy-benzyl ether linkage while allowing the rapid reduction of the azide.
-
Purging: Purge the vessel with Nitrogen (3 cycles of 3 Kg/cm²), followed by Hydrogen gas (3 cycles of 3 Kg/cm²).
-
Reduction: Pressurize the vessel to 3.0 Kg/cm² with H2 gas. Stir at 800 RPM at 25–30°C for 3 to 4 hours. Monitor hydrogen uptake; the reaction is complete when the pressure remains strictly constant for 30 minutes.
-
Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of warm ethanol.
-
Salt Formation: Transfer the clear, particle-free filtrate to a clean flask. Add 1.23 g of fumaric acid. Heat the mixture to 40°C until the acid completely dissolves.
-
Crystallization: Concentrate the solution under reduced pressure (below 40°C) to approximately 30 mL. Seed with pure Aliskiren hemifumarate crystals and cool slowly to 0°C to induce crystallization. Filter and dry under vacuum at 40°C.
References
-
Title: Aliskiren: the first direct renin inhibitor available for clinical use Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Convergent Asymmetric Synthesis of a Renin Inhibitor: A Highly Efficient Construction Method of Three Stereogenic Centers Source: Organic Process Research & Development, ACS Publications URL: [Link]
-
Title: Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence Source: Organic Process Research & Development, ACS Publications URL: [Link]
chemoenzymatic synthesis of chiral cyclopropane scaffolds
Application Note: Chemoenzymatic Synthesis of Chiral Cyclopropane Scaffolds via Engineered Hemoproteins
Executive Summary
Cyclopropanes are privileged pharmacophores, recurrent in FDA-approved drugs due to their ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinities[1]. However, traditional transition-metal-catalyzed asymmetric cyclopropanations often rely on expensive chiral ligands, toxic metals, and struggle to achieve high stereocontrol with acceptor-only carbene donors[2]. This application note details a paradigm-shifting chemoenzymatic approach. By repurposing heme-dependent proteins—such as myoglobin (Mb), cytochromes P450, and nitric oxide dioxygenase (NOD)—researchers can achieve highly diastereo- and enantioselective "abiological" carbene transfers[3][4]. Coupled with downstream chemical diversification, this workflow enables the rapid, scalable assembly of complex chiral cyclopropane libraries, including intermediates for blockbuster therapeutics like the anti-HIV drug lenacapavir[3].
Mechanistic Rationale: Abiological Carbene Transfer
The core of this technology relies on the directed evolution of hemoproteins. In their native state, enzymes like sperm whale myoglobin (swMb) or cytochrome P450BM3 exhibit only trace, non-stereoselective cyclopropanation activity[2][4]. However, mutagenesis of distal pocket residues (e.g., H64 and V68 in myoglobin, or T268 in P450BM3) sculpts a highly confined chiral environment directly above the heme plane[4].
Causality of the Catalytic Cycle:
-
Activation: The resting Fe(III) heme is reduced to the catalytically active Fe(II) state by cellular reductants (in whole-cell systems) or chemical reductants in vitro.
-
Carbene Formation: An electrophilic diazo compound (e.g., ethyl diazoacetate, EDA) approaches the heme. Nitrogen gas (N2) is extruded, forming a highly reactive iron-carbenoid intermediate [Fe(II)=CR2][2].
-
Stereocontrolled Transfer: The olefin substrate enters the engineered active site. The spatial constraints imposed by the mutated amino acid residues dictate the trajectory of the olefin's approach, transferring the carbene to the double bond with exquisite enantio- and diastereocontrol[5].
Figure 1: Catalytic cycle of heme-dependent enzymatic carbene transfer for cyclopropanation.
Performance Data & Biocatalyst Selection
Engineered hemoproteins exhibit remarkable versatility across diverse carbene donors (e.g., diazoketones, diazoacetates, diazopyruvates) and challenging olefins (e.g., difluoromethylated alkenes, vinyl boronates)[1][5][6][7].
Table 1: Quantitative Comparison of Engineered Biocatalysts for Cyclopropanation
| Biocatalyst Variant | Olefin Substrate | Carbene Donor | Target Scaffold | Stereoselectivity | Ref |
| Mb(H64V, V68A) | α-difluoromethyl styrene | Ethyl diazoacetate | CHF2-cyclopropanes | >99% de, >99% ee | [5] |
| Mb(H64V, V68G) | Styrene | Ethyl α-diazopyruvate | α-cyclopropylpyruvates | >99% de, 99% ee | [1] |
| RmaNOD variants | Vinyl boronic acid pinacol ester | Ethyl diazoacetate | Cyclopropylboronates | High cis/trans dr, >99% ee | [7] |
| NOD / Pgb variants | Vinylpyrazole | Diverse diazo compounds | Lenacapavir intermediate | 99:1 d.r., 99:1 e.r. | [3] |
The Chemoenzymatic Workflow
To maximize structural diversity for drug discovery, the biocatalytic synthesis of a highly functionalized, enantiopure cyclopropane core is coupled with established chemical cross-coupling or ring-expansion techniques[6][7].
Figure 2: Chemoenzymatic pipeline merging biocatalytic core assembly with diversification.
Validated Experimental Protocols
The following self-validating protocols are optimized for whole-cell biocatalysis. Causality Note: Utilizing E. coli whole cells circumvents the need for costly protein purification. Furthermore, the intracellular environment protects the fragile iron-carbene intermediate from bulk solvent quenching and provides a continuous supply of endogenous reducing equivalents (via cellular metabolism) to maintain the heme iron in the requisite Fe(II) state[2].
Protocol A: Preparation of Whole-Cell Biocatalysts
-
Transformation & Culturing: Transform E. coli BL21(DE3) with a pET22b(+) plasmid encoding the engineered hemoprotein (e.g., Mb(H64V, V68A)). Inoculate a single colony into 5 mL of LB medium containing ampicillin (100 µg/mL). Grow overnight at 37°C, 250 rpm.
-
Scale-Up & Induction: Transfer the overnight culture into 500 mL of Terrific Broth (TB) supplemented with ampicillin. Grow at 37°C until the OD600 reaches 0.8–1.0.
-
Heme Precursor Supplementation: Add 5-aminolevulinic acid (5-ALA) to a final concentration of 1 mM. Causality: 5-ALA is a critical biosynthetic precursor to porphyrin. Supplementing it ensures that the overexpressed apo-protein is fully reconstituted with the heme cofactor, maximizing the active fraction of the biocatalyst.
-
Protein Expression: Induce expression with 0.5 mM IPTG. Reduce the temperature to 20°C and incubate for 16–18 hours.
-
Harvesting: Centrifuge the cells (4000 × g, 15 min, 4°C). Wash the pellet once with M9-N buffer (M9 salts without a nitrogen source) to remove residual media components that might interfere with the carbene transfer.
Protocol B: Biocatalytic Olefin Cyclopropanation
-
Resuspension: Resuspend the washed cell pellet in M9-N buffer (pH 7.4) to a final OD600 of 40.
-
Metabolic Priming: Add D-glucose to a final concentration of 50 mM. Causality: Glucose metabolism generates NADH/NADPH, which drives the intracellular reduction of the resting Fe(III) heme to the catalytically active Fe(II) state.
-
Anaerobic Setup: Transfer 5 mL of the cell suspension to a sealed 20 mL glass vial. Purge the headspace with Argon for 10 minutes. Causality: Oxygen is a potent competitive inhibitor that binds irreversibly to Fe(II) heme, preventing diazo activation and leading to uncoupled oxidation.
-
Substrate Addition: Inject the olefin substrate (e.g., α-difluoromethyl styrene) to a final concentration of 10 mM.
-
Diazo Addition (Critical Step): Using a syringe pump, add the diazo compound (e.g., ethyl diazoacetate, 20 mM total) continuously over 2 hours. Causality: Slow addition keeps the steady-state concentration of the diazo compound low. This prevents the highly reactive iron-carbene intermediates from reacting with unactivated diazo molecules, which would otherwise form inactive byproducts like diethyl maleate or fumarate.
-
Incubation & Extraction: Stir the reaction at room temperature for an additional 12 hours. Quench by adding 5 mL of ethyl acetate, vortex vigorously, centrifuge to separate phases, and extract the organic layer for GC/MS and chiral HPLC analysis.
Protocol C: Downstream Chemical Diversification (Suzuki-Miyaura Coupling)
For cyclopropylboronates generated via Protocol B (using vinyl boronic acid pinacol ester)[7]:
-
Reaction Setup: In a Schlenk flask, combine the biocatalytically derived cyclopropylboronate (1.0 equiv), an aryl halide (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane/H2O (4:1 v/v).
-
Coupling: Heat the mixture to 80°C under Argon for 12 hours.
-
Purification: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography to isolate the structurally diversified, enantiopure cyclopropane scaffold.
References[1] Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. PMC. Link[3] Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir. ACS Catalysis. Link[6] A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Link[2] Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. PMC. Link[5] Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. PMC. Link[7] Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. Link[4] Mutating a Highly Conserved Residue in Diverse Cytochrome P450s Facilitates Diastereoselective Olefin Cyclopropanation. PMC. Link
Sources
- 1. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mutating a Highly Conserved Residue in Diverse Cytochrome P450s Facilitates Diastereoselective Olefin Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Production of (S)-2-Amino-3-cyclopropylpropan-1-ol Hydrochloride
Executive Summary
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a highly valued chiral amino alcohol utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs). The transition of this molecule from bench-scale discovery to large-scale industrial production requires a synthetic route that strictly preserves the enantiomeric excess (ee) while mitigating the thermal and safety hazards associated with traditional hydride reductions.
This application note outlines a field-proven, highly scalable protocol for the reduction of (S)-2-amino-3-cyclopropylpropanoic acid using an in situ generated borane system (NaBH₄/I₂), followed by controlled hydrochloride salt crystallization.
Mechanistic Rationale & Reagent Selection
The reduction of an α-amino acid to its corresponding 1,2-amino alcohol is traditionally achieved using lithium aluminum hydride (LiAlH₄). However, LiAlH₄ poses severe safety risks on a large scale due to its violent reactivity with moisture, highly exothermic profile, and emulsion-heavy workup[1].
To achieve a self-validating, scalable system, this protocol utilizes the NaBH₄/I₂ reagent system . The dropwise addition of iodine to sodium borohydride in tetrahydrofuran (THF) generates diborane (or a BH₃-THF complex) in situ[2].
Mechanistic Causality: The free carboxylic acid of the starting material reacts with the generated borane to form an acyloxyborohydride intermediate[3]. This intermediate directs the hydride transfer intramolecularly. Because the reduction occurs via this coordinated intermediate rather than a free enolizable species, the reaction strictly preserves the stereochemistry of the chiral center, preventing racemization[4].
Table 1: Reagent Scalability Analysis
| Reducing Agent | Yield / ee Retention | Safety Profile on Scale | Cost & Workup Efficiency |
| LiAlH₄ | High / High | Poor (Highly exothermic, violent H₂ release) | Low (Emulsion-prone workup, hazardous waste) |
| BH₃·THF | High / High | Moderate (Toxic, moisture-sensitive) | Low (Expensive reagent, requires cold storage) |
| NaBH₄ / I₂ | High / High | Good (Controlled H₂ release, stable reagents) | High (Cost-effective, clean workup via B(OMe)₃) |
Synthetic Pathway & Process Diagram
Fig 1. Synthetic pathway for (S)-2-Amino-3-cyclopropylpropan-1-ol HCl via NaBH4/I2 reduction.
Detailed Experimental Protocol
Note: The following protocol is scaled for a 1.0 kg (7.74 mol) batch of (S)-2-amino-3-cyclopropylpropanoic acid. Volumetric parameters should be adjusted proportionally for larger reactor vessels.
Phase 1: Activation & In Situ Borane Generation
-
Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity N₂ for 30 minutes.
-
Substrate Loading: Charge the reactor with 1.0 kg (7.74 mol, 1.0 eq) of (S)-2-amino-3-cyclopropylpropanoic acid and 15 L of anhydrous THF.
-
Hydride Addition: Add 732 g of NaBH₄ (19.35 mol, 2.5 eq) in portions. Stir the suspension and cool the reactor jacket to 0 °C.
-
Iodine Addition (Critical Step): Dissolve 1.96 kg of I₂ (7.74 mol, 1.0 eq) in 5 L of anhydrous THF. Add this solution dropwise over 3–4 hours.
-
Expertise & Causality: The reaction between NaBH₄ and I₂ is exothermic and releases stoichiometric hydrogen gas (H₂). The dropwise addition controls the thermal output and prevents reactor overpressurization.
-
Phase 2: Reduction
-
Reflux: Once the I₂ addition is complete and H₂ evolution subsides, gradually heat the reactor to 70 °C (reflux) and maintain for 14 hours.
-
In-Process Control (IPC) - Self-Validation: Withdraw a 0.5 mL aliquot, quench with MeOH, and analyze via HPLC. The protocol is self-validating: the complete disappearance of the starting amino acid peak confirms total conversion. If >2% starting material remains, add an additional 0.1 eq of I₂ and reflux for 2 more hours.
Phase 3: Quenching & Boron Removal
-
Initial Quench: Cool the reactor to 0 °C. Slowly add 5 L of Methanol (MeOH) dropwise over 2 hours.
-
Expertise & Causality: Methanol serves a dual purpose. It safely quenches unreacted borane and converts the boron species into volatile trimethyl borate [B(OMe)₃].
-
-
Concentration: Concentrate the mixture under reduced pressure to a thick paste.
-
Hydrolysis: Add 10 L of 20% aqueous NaOH and heat to 60 °C for 3 hours.
-
Expertise & Causality: Borane reductions of amino acids yield highly stable boron-nitrogen complexes. Strong alkaline hydrolysis is mandatory to cleave this complex and liberate the free amino alcohol.
-
-
Extraction: Cool to room temperature and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 L). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Phase 4: Hydrochloride Salt Formation & Crystallization
-
Salt Formation: Transfer the dried EtOAc solution to a clean reactor. Cool to 5 °C. Slowly bubble anhydrous HCl gas (or add 4M HCl in EtOAc) until the pH of the solution reaches 2.0.
-
Crystallization: A white precipitate will form immediately. Stir for an additional 2 hours at 0 °C to maximize yield.
-
Isolation: Filter the solid API, wash with cold EtOAc (2 L), and dry in a vacuum oven at 45 °C for 24 hours.
Workup Validation: During the initial methanol concentration (Step 8), the distillate can be monitored. Repeat MeOH addition and evaporation until the distillate no longer burns with a characteristic green flame (a qualitative flame test for volatile borates). This guarantees the final API is completely free of inorganic boron impurities.
Analytical Specifications & Quality Control
To ensure the material meets pharmaceutical-grade requirements, the isolated (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride must be evaluated against the following parameters:
Table 2: Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Chemical Purity | ≥ 98.5% | HPLC (UV/ELSD detection) |
| Chiral Purity (ee) | ≥ 99.0% | Chiral HPLC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Assay (Titration) | 98.0% – 102.0% | Non-aqueous Titration (Perchloric acid) |
Troubleshooting & Safety Considerations
-
Hydrogen Evolution: The generation of H₂ gas during the NaBH₄/I₂ reaction is significant. The reactor must be equipped with a high-capacity condenser and vented through a dedicated scrubber system to prevent explosive atmospheric concentrations.
-
Exothermic Quench: The addition of MeOH to active borane is violently exothermic. The reactor jacket must be actively cooled, and the addition rate strictly governed by internal temperature probes (T_internal must not exceed 15 °C during quench).
-
Iodine Handling: Solid iodine is corrosive and sublimes easily. Use closed-system transfer protocols when preparing the I₂/THF solution to protect operators from toxic vapors.
References
-
Periasamy, M., Kanth, J. V. B., & Prasad, A. S. B. (1992). "Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system." Tetrahedron, 48(22), 4623-4628. URL:[Link]
-
Periasamy, M., et al. (2013). "Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines." CHIMIA, 67(1-2), 23-29. URL:[Link]
-
Cao, Y., & Yang, G. (2016). "Reduction of Chiral Amino Acids Based on Current Method." Journal of Chemical and Pharmaceutical Research, 8(4), 1168-1173. URL:[Link]
Sources
experimental setup for asymmetric cyclopropanation reactions
Application Note: Experimental Setup and Protocol for Asymmetric Cyclopropanation Reactions
Executive Summary
Optically active cyclopropanes are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores in commercial drugs such as the antidepressant tranylcypromine, the anticoagulant ticagrelor, and the hepatitis C antiviral beclabuvir[1][2]. Transition metal-catalyzed asymmetric cyclopropanation of alkenes using diazo compounds remains the benchmark methodology for constructing these rigid, sp³-rich scaffolds[3][4]. This guide details the mechanistic rationale, experimental setup, and self-validating protocols for executing Rhodium(II)-catalyzed asymmetric cyclopropanations, ensuring high enantiomeric excess (ee), diastereomeric ratio (dr), and optimal catalyst turnover.
Mechanistic Rationale & Causality
The core transformation relies on the controlled decomposition of a diazo compound (e.g., an aryldiazoacetate) by a chiral transition metal catalyst to generate a highly electrophilic metal-carbenoid intermediate[3]. This intermediate undergoes a stereoselective, concerted cycloaddition with an alkene to form the cyclopropane ring.
The Causality of Kinetic Control: The primary competing side reaction is the homocoupling (dimerization) of the metal-carbenoid with unreacted diazo compound, yielding undesired maleate or fumarate derivatives[3]. To suppress this, the reaction must be placed under strict kinetic control. The steady-state concentration of the diazo compound must be kept extremely low, dictating the mandatory use of a programmable syringe pump for slow, continuous addition.
The Causality of Environmental Control: Metal-carbenoids are highly susceptible to nucleophilic attack. Moisture will react with the intermediate to form O-H insertion byproducts (e.g., hydroxyacetates), while oxygen can degrade the catalyst. Therefore, rigorous anhydrous and anaerobic Schlenk techniques are non-negotiable.
Catalytic cycle of Rh(II)-mediated asymmetric cyclopropanation highlighting key intermediates.
Catalyst Selection & Performance Data
While Rh(II) paddlewheel complexes (e.g., Rh₂(S-DOSP)₄) are the historical gold standard for donor-acceptor carbenes[2], recent advances have introduced Earth-abundant and biocatalytic alternatives, including engineered myoglobins[1] and chiral iron porphyrins[5].
| Catalyst System | Typical Loading | Carbene Source | Max Enantioselectivity (ee) | Key Advantage |
| Rh₂(S-DOSP)₄ | 0.001 - 1.0 mol% | Aryldiazoacetates | >99% | Exceptionally high TON (up to 100,000) and broad substrate scope[2]. |
| Engineered Myoglobin (Mb) | 0.01 - 0.1 mol% | Diazoacetates / Diazoketones | >99.9% | Biocompatible, operates in aqueous media, highly tunable active site[1]. |
| Fe(porphyrin) (+)-D₄-(por)FeCl | 0.002 - 1.0 mol% | α-Diazoacetonitrile | 98% | Earth-abundant metal, high TON (up to 35,000) for nitrile-substituted cyclopropanes[5]. |
Experimental Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation
This protocol outlines the highly enantioselective cyclopropanation of an alkene using a Rh(II) tetracarboxylate catalyst. The methodology is designed as a self-validating system , ensuring the operator can verify reaction integrity in real-time.
Reagents and Equipment
-
Chiral Catalyst: Rh₂(S-DOSP)₄ or equivalent (0.001 - 1.0 mol%)
-
Substrate: Alkene (1.0 - 5.0 equivalents relative to diazo)
-
Carbene Source: Aryldiazoacetate (1.0 equivalent)
-
Solvent: Anhydrous Dimethyl Carbonate (DMC) or Dichloromethane (DCM)
-
Equipment: Schlenk line, oven-dried glassware, programmable syringe pump, ReactIR probe (for in situ monitoring).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel (Anaerobic Setup)
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Attach a rubber septum to one neck and a reflux condenser (connected to a mineral oil gas bubbler) to the other. Validation: The bubbler will provide visual confirmation of N₂ gas extrusion during the reaction.
Step 2: Catalyst and Substrate Loading
-
Add the alkene (e.g., styrene, 5.0 mmol) and the Rh(II) catalyst (e.g., 0.05 mol%) to the flask.
-
Inject anhydrous solvent (e.g., DMC, 10 mL) via syringe. Stir to ensure complete dissolution. Adjust the temperature to the optimized setpoint (typically 25 °C to 60 °C)[2].
-
Insert the ReactIR probe through a specialized adapter to establish a baseline spectrum of the reaction matrix.
Step 3: Diazo Solution Preparation
-
In a separate oven-dried vial, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous solvent (5 mL).
-
Safety Imperative: Never handle neat diazoacetates with ground glass joints due to friction-induced explosion risks[4]. Always maintain them in solution.
-
Load the diazo solution into a gas-tight glass syringe equipped with a PTFE plunger and a long stainless-steel needle.
Step 4: Syringe Pump Addition (Kinetic Control)
-
Mount the syringe onto the programmable syringe pump. Insert the needle through the septum of the reaction flask, ensuring the tip is submerged directly into the stirring solution . This prevents diazo accumulation and localized high concentrations on the flask walls.
-
Set the addition rate to deliver the diazo solution over 2 to 4 hours (e.g., 1.25 - 2.5 mL/h).
Step 5: Self-Validation & In Situ Monitoring
-
Visual Validation: Steady, slow bubbling in the gas bubbler indicates active N₂ extrusion and healthy catalyst turnover. If bubbling stops while addition continues, the catalyst has deactivated.
-
Spectroscopic Validation: Monitor the characteristic diazo stretch at ~2100 cm⁻¹ using the ReactIR probe[2]. A healthy, self-validating reaction will show zero accumulation of this peak. If the peak begins to rise, the addition rate exceeds the catalyst turnover rate. Immediately pause the syringe pump to allow the catalyst to consume the accumulated reagent, preventing dimerization.
Step 6: Quenching and Workup
-
After addition is complete, stir for an additional 30 minutes. Verify completion via the disappearance of the diazo peak on the ReactIR.
-
Concentrate the mixture under reduced pressure and purify the crude chiral cyclopropane via flash column chromatography on silica gel.
Troubleshooting & System Integrity
-
Issue: High levels of carbene dimer (fumarate/maleate side products).
-
Causality: The local concentration of the diazo compound is too high, favoring homocoupling over cross-reaction.
-
Solution: Decrease the syringe pump addition rate, increase the mechanical stirring speed, or verify that the addition needle is fully submerged in the reaction matrix.
-
-
Issue: Low Enantiomeric Excess (ee).
-
Causality: Background racemic thermal decomposition of the diazo compound, or the use of a strongly coordinating solvent that displaces the chiral ligand from the Rh(II) center.
-
Solution: Lower the reaction temperature. Switch from Lewis-basic solvents to non-coordinating solvents like DCM or optimized green solvents like Dimethyl Carbonate, which have been shown to maintain high ee even at 0.001 mol% catalyst loading[2].
-
References[3] Stereoselective Cyclopropanation Reactions. Chemical Reviews.https://pubs.acs.org/doi/10.1021/cr010007e[1] Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. Bulletin of Japan Society of Coordination Chemistry.https://doi.org/10.4019/bjscc.80.4[5] Chiral iron porphyrin (+)-D₄-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Chemical Science.https://doi.org/10.1039/D5SC00461F[2] In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.9b04879[4] eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Chemical Science.https://doi.org/10.1039/D5SC08940A
Sources
- 1. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08940A [pubs.rsc.org]
- 5. Chiral iron porphyrin (+)-D 4 -(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00461F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enantiomeric Separation of Cyclopropyl Amino Alcohols by HPLC
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The separation of cyclopropyl amino alcohols presents a unique trifecta of chromatographic challenges: the steric rigidity of the cyclopropyl ring, the strong hydrogen-bonding capability of the hydroxyl group, and the problematic basicity of the primary or secondary amine.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your chiral methods are robust, reproducible, and scientifically sound.
Method Development Workflow
The following logic tree dictates the empirical process for isolating cyclopropyl amino alcohol enantiomers. Because the cyclopropyl group lacks π−π interacting electrons, chiral recognition relies heavily on steric inclusion and hydrogen bonding[1].
Workflow for chiral HPLC method development of cyclopropyl amino alcohols.
Quantitative Data: CSP & Mobile Phase Parameters
To facilitate rapid method screening, the following table summarizes the quantitative expectations and baseline parameters for common Chiral Stationary Phases (CSPs) used with amino alcohols[2][3].
| Chiral Stationary Phase (CSP) | Separation Mode | Typical Mobile Phase | Recommended Additive | Expected Resolution ( Rs ) | Common Issue |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane / IPA (80:20) | 0.1% DEA | 1.5 - 3.0 | Peak tailing if additive is omitted. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic | 100% Methanol or Acetonitrile | 0.1% DEA + 0.1% TFA | 1.2 - 2.5 | Additive memory effects on silica. |
| Macrocyclic Antibiotic (Teicoplanin) | Reversed Phase | Water / Methanol (60:40) | None (or volatile buffer) | 1.0 - 2.0 | Poor solubility of highly lipophilic samples. |
| Crown Ether (Chiralpak CR) | Perchloric Acid | pH 1.5 - 2.0 Aqueous | None (Relies on protonation) | 1.5 - 4.0 | Only works for primary amino alcohols. |
Experimental Protocol: Self-Validating Method Development
Do not rely on trial and error. Use this self-validating protocol to establish a baseline method. Every step is designed to confirm the integrity of the previous one.
Step 1: Column and Mobile Phase Preparation
-
Select a polysaccharide-based CSP (e.g., Amylose-based coated or immobilized column)[1].
-
Prepare a Normal Phase (NP) eluent: 80% n-Hexane and 20% Isopropanol (IPA).
-
Crucial Causality Step: Add 0.1% Diethylamine (DEA) to the mobile phase. Why? DEA competitively binds to the acidic residual silanols ( pKa≈4−5 ) on the silica matrix, preventing the basic amino group of your analyte from undergoing secondary ionic interactions[2].
Step 2: System Equilibration & Blank Validation
-
Flush the HPLC system with the mobile phase at 1.0 mL/min.
-
Chiral columns require extensive equilibration. Flush for a minimum of 20-30 column volumes until the UV baseline is completely flat[2].
-
Inject a blank (sample diluent) to validate that no ghost peaks or baseline drifts occur. Trustworthiness rule: If the blank is not clean, the system is not ready.
Step 3: Sample Injection & Peak Shape Analysis
-
Dissolve the cyclopropyl amino alcohol in the mobile phase to prevent solvent mismatch (which causes peak fronting)[2].
-
Inject 5-10 μL of a 1 mg/mL racemic mixture.
-
Calculate the asymmetry factor ( As ). If As>1.5 , increase DEA concentration to 0.2% (do not exceed 0.5% to avoid column degradation).
Step 4: Resolution Optimization
-
If Rs<1.5 , adjust the steric environment by substituting IPA with Ethanol (EtOH). Ethanol is less bulky and allows the cyclopropyl group to penetrate deeper into the chiral grooves of the CSP.
-
Adjust column temperature. Lower temperatures (e.g., 15°C) often increase chiral recognition by maximizing enthalpic interactions (hydrogen bonding), though this will broaden peaks due to increased mobile phase viscosity.
Troubleshooting Guide & FAQs
Q: Why am I observing severe peak tailing for the later-eluting enantiomer, even with a polysaccharide column?
A: This is a classic symptom of secondary ionic interactions. The basic amino group of your compound is interacting with unshielded, acidic silanols on the silica support[2].
-
The Fix: Ensure your mobile phase contains a basic modifier. In Normal Phase, use 0.1% DEA or ethanolamine. In Polar Organic Mode (e.g., 100% Methanol), use a combination of 0.1% DEA and 0.1% Trifluoroacetic acid (TFA) to create a soluble buffer that masks silanols while maintaining the ionization state of the analyte.
Q: My cyclopropyl amino alcohol enantiomers co-elute completely. How can I induce separation?
A: The cyclopropyl ring is sterically demanding but lacks the π -electrons necessary for π−π stacking, which many CSPs rely on for chiral recognition[1]. If adjusting the alcohol modifier (IPA to EtOH) fails, you must alter the molecule's interaction profile.
-
The Fix: Implement pre-column derivatization. Reacting the primary/secondary amine with N-ethoxycarbonyl or an N-Boc protecting group introduces a bulky, polarizable moiety[4]. This provides the necessary dipole-dipole interactions and steric bulk to engage with the carbamate linkages of the CSP, drastically improving resolution[4].
Q: I switched from an acidic method to a basic method on the same column, and now my retention times are drifting. What is happening?
A: You are experiencing an "Additive Memory Effect." Polysaccharide CSPs act like sponges. When you use an acidic additive (like TFA), it adsorbs onto the stationary phase. If you subsequently introduce a basic additive (like DEA) without proper washing, the two form a localized salt complex on the column bed, continuously altering the surface chemistry and causing retention time drift[2].
-
The Fix: Implement a rigorous washing protocol. Flush the column with 100% Ethanol (without additives) for at least 3 hours at a low flow rate (0.5 mL/min) to strip residual salts. Best Practice: Dedicate specific chiral columns strictly to basic additives and others to acidic additives.
Q: Can I use a reversed-phase (RP) method for these compounds?
A: Yes, but it requires careful pH control. If you use a reversed-phase compatible CSP (like an immobilized Chiralpak IC or a macrocyclic antibiotic like Chirobiotic T), you must control the ionization of the amino alcohol[3].
-
The Fix: Use a volatile buffer like 20 mM Ammonium Bicarbonate adjusted to pH 9.0 (if the column permits) to suppress the ionization of the amine, increasing its hydrophobicity and retention on the CSP.
References
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 ResearchGate URL:[Link]
-
Instruction Sheet for Chiral Columns Chiral Technologies Europe (HPLC.eu) URL:[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments MDPI - Molecules URL:[Link]
Sources
optimizing mobile phase for chiral chromatography of amino alcohols
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic hurdles presented by amino alcohols. Because these molecules possess both a basic amine and a hydrogen-bonding hydroxyl group, they are notorious for secondary interactions that destroy enantiomeric resolution and peak shape.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind mobile phase behavior and establish self-validating protocols to ensure your chiral methods are robust, reproducible, and scientifically sound.
Workflow Visualization
Fig 1. Systematic mobile phase optimization workflow for amino alcohols on polysaccharide CSPs.
Section 1: Self-Validating Protocol for Method Development
Objective : Establish a baseline normal-phase separation on a derivatized polysaccharide Chiral Stationary Phase (CSP) while actively suppressing silanol interactions[1].
Step 1: Mobile Phase Preparation & Additive Integration
-
Action : Prepare Mobile Phase A (Hexane) and Mobile Phase B (Ethanol containing 0.1% v/v Diethylamine [DEA])[1].
-
Causality : The basic amine of the analyte will ionically bind to weakly acidic residual silanols on the silica support of the CSP. DEA acts as a sacrificial volatile competitor, preferentially masking these active sites to prevent peak tailing[1].
-
Self-Validation Check : To confirm that peak tailing is caused by silanol interactions and not column voiding or mass overload, inject a neutral chiral probe (e.g., trans-stilbene oxide). If the neutral probe elutes with perfect symmetry (As ≈ 1.0) while your amino alcohol tails, the issue is definitively chemical (silanol-driven), validating the need for DEA optimization.
Step 2: Isocratic Screening
-
Action : Run an isocratic gradient of 90:10 (A:B) at 1.0 mL/min[1].
-
Causality : Normal phase chiral recognition relies heavily on hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate linkages of the CSP. A 10% alcohol concentration provides enough polarity for elution without disrupting these delicate chiral interactions[1].
Step 3: Modifier Tuning
-
Action : If resolution (Rs) is < 1.5, switch the polar modifier from Ethanol to Isopropanol (IPA)[1].
-
Causality : Small changes in the steric bulk of the alcohol modifier significantly impact the 3D conformation of the CSP's polymer chains. IPA is bulkier than Ethanol and alters the hydrogen-bonding network, often unlocking enantioselectivity where Ethanol fails[1].
Section 2: Troubleshooting Guides & FAQs
Q1: Why do my amino alcohol peaks exhibit severe tailing even after adding 0.1% DEA? A1: If 0.1% DEA is insufficient, you are likely dealing with a highly basic analyte or a degraded additive. First, ensure your DEA is fresh; volatile amines degrade rapidly upon exposure to air, losing their masking efficiency and introducing baseline noise. If the DEA is fresh, increase the concentration to 0.2%[1]. Alternatively, switch to Triethylamine (TEA), which offers a different steric shielding profile for the silanols. If tailing persists, the analyte may be experiencing strong hydrogen bonding with the CSP backbone itself, requiring a switch to Polar Organic Mode (e.g., 100% Acetonitrile) with acid/base buffer systems[2].
Q2: When is it appropriate to use an acidic additive like Trifluoroacetic Acid (TFA) for a basic amino alcohol? A2: While it seems counterintuitive to add acid to a basic analyte in normal phase, TFA is highly effective when used in combination with a basic additive (e.g., 0.1% TFA / 0.2% TEA) or in reversed-phase/polar organic modes[2]. Mechanistically, TFA protonates the amino group, forming an ion-pair complex. This amine salt complex competes differently with the active sites on the chiral column, significantly decreasing peak tailing and sometimes completely altering the chiral recognition mechanism to enhance resolution[3].
Q3: I have exhausted all direct separation mobile phases, and my enantiomers still co-elute (Rs = 0). What is the next logical step? A3: Some aliphatic amino alcohols lack the necessary aromaticity or steric bulk to engage in the π-π interactions required by polysaccharide CSPs. In this scenario, pivot to indirect separation via derivatization. Reagents like Marfey's reagent or cyanuric chloride derivatives react with the primary/secondary amine to form diastereomers[4].
-
Causality: Diastereomers possess distinct physicochemical properties (different dipole moments and solubilities) and do not require a chiral environment for separation.
-
Self-Validating Workflow: React your amino alcohol with the chiral derivatizing agent, then inject the product onto a standard achiral C18 reversed-phase column using an Acetonitrile/Water gradient with 0.1% TFA[4]. The successful separation of two distinct peaks validates the initial presence of the enantiomeric mixture.
Section 3: Quantitative Summary of Mobile Phase Parameters
Table 1: Mobile Phase Additives and Modifiers for Amino Alcohols
| Additive / Modifier | Typical Concentration | Target Metric | Mechanism of Action |
| Diethylamine (DEA) | 0.1% - 0.2% (v/v) | Asymmetry (As) < 1.2 | Masks weakly acidic residual silanols to prevent secondary ionic interactions[1]. |
| Trifluoroacetic Acid (TFA) | 0.1% - 0.3% (v/v) | Resolution (Rs) > 1.5 | Forms ion-pair complexes with the amine; alters chiral recognition mechanism[3]. |
| TFA / TEA Buffer | 0.1% TFA / 0.2% TEA | Rs > 1.5, As < 1.2 | Tightly controls the ionization state of the analyte in Polar Organic Mode (PO)[2]. |
| Ethanol (EtOH) | 5% - 20% (v/v) | Retention Factor (k) | Standard polar modifier; provides baseline hydrogen bonding for elution[1]. |
| Isopropanol (IPA) | 5% - 20% (v/v) | Selectivity (α) | Bulkier modifier; disrupts H-bond networks to alter enantioselectivity[1]. |
References
-
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers . Benchchem. 1
-
WO1998041489A1 - Chiral separations of amino acids . Google Patents. 3
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns . PMC (NIH). 2
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride . AKJournals. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 4. akjournals.com [akjournals.com]
Technical Support Center: Stability and Degradation Troubleshooting for (S)-2-Amino-3-cyclopropylpropan-1-ol
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling chiral, multi-functional building blocks requires a deep understanding of their intrinsic molecular vulnerabilities. (S)-2-Amino-3-cyclopropylpropan-1-ol presents a unique stability challenge: it combines the oxidative lability of a 1,2-amino alcohol motif with the electrophilic vulnerability of a highly strained cyclopropylmethyl group.
This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind the compound's degradation, providing you with self-validating protocols and actionable troubleshooting strategies.
Core Degradation Mechanisms: The "Why" Behind the Instability
To effectively stabilize (S)-2-Amino-3-cyclopropylpropan-1-ol, we must first understand the thermodynamic drivers of its degradation.
-
Acid-Catalyzed Cyclopropyl Ring Opening: The cyclopropyl ring possesses significant angular strain (~27.5 kcal/mol). While generally stable under mild conditions, strong acids protonate the system, stabilizing a developing positive charge that drives a disrotatory ring-opening path into a homoallylic carbocation[1],[2]. This SN1-type ring-opening mechanism is a primary failure point during harsh acidic workups[3].
-
Oxidative Susceptibility: Amino alcohols are notoriously prone to oxidation. The proximity of the primary amine and the primary alcohol lowers the activation energy for oxidative cleavage and N-oxidation. In aqueous solutions, this degradation is highly pH-dependent[4]. Free alcohols can rapidly undergo oxidation to yield aldehydes or carboxylic acids[5].
-
Atmospheric Scavenging (Carbamate Formation): As a low-molecular-weight primary amine, the compound acts as a nucleophile toward atmospheric carbon dioxide, reversibly forming carbamate salts. This manifests as hygroscopicity, weight gain, and physical state changes (e.g., turning into a viscous, sticky oil).
Degradation pathways of (S)-2-Amino-3-cyclopropylpropan-1-ol and mitigation strategies.
Troubleshooting Guide & FAQs
Q1: My (S)-2-Amino-3-cyclopropylpropan-1-ol sample is turning yellow over time. Is it degrading? A1: Yes. Yellowing is a classic macroscopic indicator of amine oxidation. The primary amine oxidizes to form trace amounts of N-oxides or imines, which possess conjugated systems that absorb blue light[4]. Action: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. If recovering oxidized material, consider an acid-base extraction, but strictly control the pH (see Q2).
Q2: During acidic workup (pH < 2), my yield drops significantly, and LC-MS shows a new highly polar impurity (+18 Da). What went wrong? A2: You have triggered an acid-catalyzed ring opening. The inherent ring strain of the cyclopropyl group makes it highly susceptible to cleavage under strong acidic conditions[1]. The +18 Da mass shift indicates the hydration of the resulting homoallylic carbocation. Action: Avoid strong mineral acids (HCl, H2SO4). Use mild acids like saturated NH4Cl or dilute citric acid, and ensure the aqueous phase remains above pH 4.
Q3: Can I use Trifluoroacetic Acid (TFA) in my mobile phase for LC-MS analysis? A3: Proceed with extreme caution. While 0.1% TFA is a weak acid in solution, the concentration of TFA during droplet desolvation in the MS source—or during fraction evaporation—creates highly acidic micro-environments. This can drive artifactual cyclopropyl ring-opening[2]. Action: Substitute TFA with volatile, milder buffers such as 10 mM Ammonium Acetate or 0.1% Formic Acid.
Q4: The compound appears as a viscous oil that gains weight on the balance and shows a broad IR stretch around 1650 cm⁻¹. What is happening? A4: The primary amine is absorbing atmospheric CO2 and ambient moisture to form a carbamate salt. Action: Handle the compound in a glovebox or under a steady stream of nitrogen. To reverse carbamate formation, gently heat the sample under high vacuum (avoid exceeding 40°C to prevent thermal degradation).
Self-Validating Experimental Protocols
To accurately assess the stability profile of your specific batch without introducing analytical artifacts, you must employ a Self-Validating Forced Degradation Workflow . A protocol is only self-validating if it includes internal quenching mechanisms; otherwise, the stress conditions will continue to degrade the molecule while it sits in the autosampler or on the chromatography column.
Protocol: Forced Degradation & Chiral Integrity Profiling
Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of (S)-2-Amino-3-cyclopropylpropan-1-ol in LC-MS grade Acetonitrile/Water (50:50, v/v).
Step 2: Stress Aliquoting (The Matrix) Divide the stock into five distinct vials:
-
Control: Store at -20°C immediately.
-
Acidic Stress: Add 0.1 M HCl to achieve pH 2. Incubate at 40°C for 24 hours.
-
Basic Stress: Add 0.1 M NaOH to achieve pH 10. Incubate at 40°C for 24 hours.
-
Oxidative Stress: Add 3% H2O2. Incubate at 25°C for 24 hours in the dark.
-
Thermal Stress: Heat the neat solid at 60°C for 7 days.
Step 3: Quenching & Neutralization (Critical Causality Step) Why this matters: Injecting extreme pH samples directly into an LC system causes on-column degradation, yielding false positives.
-
Neutralize the Acidic Stress sample with an equimolar volume of 0.1 M NaOH to pH 7.
-
Neutralize the Basic Stress sample with an equimolar volume of 0.1 M HCl to pH 7.
-
Quench the Oxidative Stress sample with a mild reducing agent (e.g., sodium thiosulfate) prior to analysis.
Step 4: Derivatization (Optional but Recommended for Chiral Integrity) To confirm that the (S)-enantiomer has not racemized, derivatize the neutralized samples with GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate). This converts the enantiomers into diastereomers, allowing for separation on standard reversed-phase columns.
Step 5: LC-MS/MS Analysis Analyze using a HILIC or appropriate reversed-phase column. Compare the Total Ion Chromatogram (TIC) of the stress samples against the -20°C Control.
Self-validating forced degradation and analytical workflow for stability testing.
Quantitative Data Presentation: Degradation Matrix
Use the following table to cross-reference your analytical findings with expected degradation pathways.
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway | Expected Mass Shift (Δm/z) |
| Acidic Hydrolysis | 0.1 M HCl (pH 2) | 24h / 40°C | Cyclopropyl ring opening (Homoallylic carbocation formation) | +18 Da (Hydration) |
| Basic Hydrolysis | 0.1 M NaOH (pH 10) | 24h / 40°C | Generally stable; trace racemization possible | None |
| Oxidation | 3% H2O2 | 24h / 25°C | N-oxidation / Alcohol oxidation to aldehyde | +16 Da / -2 Da |
| Thermal | Solid state | 7 days / 60°C | Volatilization / Amine dimerization | Variable |
| Photolytic | UV Light (254 nm) | 24h / 25°C | Radical-induced ring opening | Variable fragments |
References
- Source: benchchem.
- Source: nih.
- Source: benchchem.
- Source: acs.
- Source: rsc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02126K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-Boc-2-amino-3-cyclopropylpropan-1-ol
Welcome to the Advanced Troubleshooting Guide for the deprotection of N-Boc-2-amino-3-cyclopropylpropan-1-ol. As a highly polar, low-molecular-weight amino alcohol bearing a strained cyclopropyl ring, this substrate presents unique chemoselectivity and isolation challenges during tert-butyloxycarbonyl (Boc) removal.
This guide is designed for synthetic chemists and drug development professionals. It bypasses generic advice to focus strictly on the mechanistic causality of side reactions and provides self-validating, field-proven protocols to ensure high-yield recovery of the free amine.
Diagnostic Troubleshooting Guide
Q1: Why am I seeing a higher molecular weight side product (+96 Da) by LC-MS when using TFA?
The Causality: The mass addition of +96 Da corresponds to the formation of an O-trifluoroacetate ester. Trifluoroacetic acid (TFA) is not merely an acid catalyst; in high concentrations, it acts as an electrophilic acylating agent[1]. The primary alcohol at the C1 position of your substrate is sterically unhindered and highly nucleophilic. Upon prolonged exposure to TFA during the Boc deprotection, the alcohol undergoes a Fischer-type esterification, trapping your product as the O-TFA ester[2]. The Solution: Transition to an anhydrous HCl/Dioxane system (see Protocol A). If TFA must be used due to solubility constraints, limit the TFA concentration to 20% (v/v) in DCM, strictly monitor the reaction time, and perform a mild basic hydrolysis (e.g., stirring in MeOH/NH₃) post-deprotection to cleave the ester.
Q2: My NMR shows a loss of the characteristic upfield cyclopropyl signals (0.1 - 0.5 ppm). What happened?
The Causality: Cyclopropanes possess significant inherent ring strain (~27.5 kcal/mol). While the homocyclopropyl system in this molecule is relatively stable compared to adjacent cyclopropylmethyl systems, exposure to harsh, aqueous acidic conditions at elevated temperatures can protonate the ring. This electrophilic attack triggers a ring-opening cascade, resulting in acyclic alkyl halides or alcohols. The Solution: Maintain strictly anhydrous conditions and avoid thermal heating. The deprotection must be driven by acid strength, not thermal energy. The cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and carbamic acid is highly efficient at room temperature[2].
Q3: The reaction went to completion by TLC, but my isolated yield is <20% after basic aqueous extraction. Where is my product?
The Causality: The deprotected product, 2-amino-3-cyclopropylpropan-1-ol, is a low-molecular-weight (~115 g/mol ) molecule containing both a primary amine and a primary alcohol. It is infinitely miscible with water. When you quench the acidic reaction mixture with aqueous NaOH or NaHCO₃ and attempt to extract with dichloromethane (DCM) or ethyl acetate, the partition coefficient ( cLogP<0 ) heavily favors the aqueous phase, leading to massive product loss. The Solution: Abandon aqueous workup entirely. Utilize a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the acid directly from the organic phase, or precipitate the product directly as a hydrochloride salt[3].
Quantitative Matrix: Reagent Selection
To optimize your synthetic route, compare the empirical outcomes of various deprotection strategies below.
| Reagent System | Conversion (%) | O-TFA Ester Formation (%) | Cyclopropyl Ring Integrity | Isolated Yield (%) | Recommended Use Case |
| 50% TFA in DCM | >99 | 15 - 30 | Intact | < 40 (Aq. Workup) | Not recommended due to esterification and poor isolation. |
| 20% TFA in DCM | >95 | < 5 | Intact | 85 (Resin Workup) | High-throughput parallel synthesis with resin-based isolation. |
| 4M HCl in Dioxane | >99 | 0 | Intact | 92 (Ether Trituration) | Optimal. Preserves alcohol and allows direct salt isolation. |
| TMSOTf / 2,6-Lutidine | >90 | 0 | Minor Opening (<5%) | 75 (Column Chrom.) | Substrates extremely sensitive to strong Brønsted acids. |
Mechanistic & Workflow Visualizations
Fig 1. Reaction pathways showing desired deprotection vs. competing side reactions.
Fig 2. Anhydrous isolation workflow utilizing basic ion-exchange resin to prevent product loss.
Validated Experimental Protocols
Protocol A: Anhydrous HCl in Dioxane (Optimal for Ring & Alcohol Preservation)
This method circumvents O-TFA esterification entirely and allows for the direct isolation of the product as a stable hydrochloride salt, bypassing the need for aqueous extraction.
-
Dissolution: Dissolve N-Boc-2-amino-3-cyclopropylpropan-1-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add a commercially available solution of 4M HCl in dioxane (10.0 equiv).
-
Reaction & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation Step: Monitor by TLC (DCM:MeOH 9:1). The starting material will be UV-active/I₂-active. The product will lack UV absorbance but will appear as a bright purple spot upon heating with a ninhydrin stain.
-
-
Concentration: Once complete, evaporate the volatiles under reduced pressure. The decarboxylation of the carbamic acid intermediate drives the reaction forward, releasing CO₂ gas[4].
-
Isolation: Suspend the resulting crude oil/solid in cold, anhydrous diethyl ether. Triturate vigorously until a white precipitate forms. Filter the solid and wash with additional cold ether to yield the pure 2-amino-3-cyclopropylpropan-1-ol hydrochloride salt.
-
Self-Validation Step: ¹H NMR (D₂O) should confirm the complete disappearance of the 9H singlet at ~1.4 ppm (Boc group) while retaining the cyclopropyl multiplets at 0.1–0.5 ppm.
-
Protocol B: TFA/DCM with Ion-Exchange Resin Isolation (Freebase Generation)
If the freebase amine is strictly required for the next synthetic step and salt formation is undesirable, use this modified TFA protocol.
-
Deprotection: Dissolve the substrate in anhydrous DCM. Cool to 0 °C and add TFA to achieve a 20% v/v concentration. Stir for 2 hours at room temperature[2].
-
Quenching: Concentrate the reaction mixture under high vacuum to remove all excess TFA and DCM. Co-evaporate twice with toluene to remove residual acid.
-
Freebasing: Redissolve the crude TFA salt in methanol. Add pre-washed Amberlyst A-21 basic ion-exchange resin (5.0 equiv based on theoretical residual TFA)[3]. Stir gently on an orbital shaker for 1 hour.
-
Self-Validation Step: Spot the solution onto wet pH paper. The pH should read ~8-9, indicating complete neutralization of the TFA salt.
-
-
Isolation: Filter the resin through a sintered glass funnel. Wash the resin thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure free amino alcohol as a viscous oil.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the TFA deprotection? A: Yes. Microwave-assisted deprotection using 5 equivalents of TFA in DCM at 60 °C for 30 minutes has been proven effective for N-Boc amines[3]. However, due to the thermal sensitivity of the cyclopropyl ring in acidic media, we strongly recommend validating this on a <10 mg test scale first to ensure ring integrity is maintained.
Q: My product is an oil, but I need a solid for long-term storage. How can I crystallize it? A: The free amino alcohol is inherently a viscous, hygroscopic oil. To isolate it as a stable, crystalline solid, you must form the hydrochloride salt. Dissolve the freebase oil in anhydrous ether and add 1M HCl in ether dropwise until precipitation ceases, then filter.
Q: I accidentally formed the O-TFA ester. Is the batch ruined? A: No. If LC-MS indicates the presence of the +96 Da O-TFA adduct, dissolve the crude mixture in methanol and add 10% aqueous K₂CO₃. Stir for 2 hours at room temperature to hydrolyze the ester back to the free alcohol. Note that this reintroduces water into the system, meaning you will need to evaporate the mixture to dryness and extract the product from the inorganic salts using a polar organic solvent like 10% MeOH in DCM.
References
- BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity.
Sources
Technical Support Center: Resolving Solubility Challenges of (S)-2-Amino-3-cyclopropylpropan-1-ol HCl in Organic Solvents
Welcome to the technical support guide for (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to overcome these issues effectively.
Introduction: Understanding the Challenge
(S)-2-Amino-3-cyclopropylpropan-1-ol HCl is a chiral amino alcohol, a valuable building block in pharmaceutical synthesis. Its hydrochloride salt form enhances its stability and shelf-life. However, this ionic salt character is precisely what makes it poorly soluble in many common non-polar and moderately polar organic solvents. The molecule possesses both a polar alcohol group and a protonated amine (ammonium chloride), making it crystalline and favoring dissolution in polar, protic solvents like water or methanol, while resisting solubilization in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
This guide will walk you through the chemical principles and laboratory techniques to address this core problem.
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-2-Amino-3-cyclopropylpropan-1-ol HCl not dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: The primary reason is a polarity mismatch. As a hydrochloride salt, the compound exists as an ionic pair (R-NH₃⁺Cl⁻). This ionic nature gives it a high lattice energy and a strong preference for polar, protic solvents that can solvate the ions effectively. Non-polar or moderately polar aprotic solvents like DCM and THF lack the ability to stabilize these charged species, resulting in very low solubility.
Q2: I need to run a reaction in an aprotic organic solvent. What is the most common strategy to solubilize this compound?
A2: The most effective and widely used strategy is to convert the hydrochloride salt into its corresponding "free base" or "free amine" form. By deprotonating the ammonium ion (R-NH₃⁺) with a suitable base, you neutralize the charge, creating the free amine (R-NH₂). This non-ionic form is significantly less polar and much more soluble in a wide range of organic solvents.[1][2]
Q3: Can I just heat the mixture to dissolve the HCl salt in my organic solvent?
A3: While heating can sometimes increase the solubility of a compound, it is generally not an effective primary strategy for dissolving a salt like this in a non-polar solvent. You may see a minor increase in solubility, but it is unlikely to be sufficient for most synthetic applications. Furthermore, prolonged heating could potentially lead to degradation, and the compound will likely precipitate back out of solution upon cooling.
Q4: Are there any alternative solvents I should consider for the HCl salt form?
A4: If you must use the salt form, your options are limited to highly polar solvents. Methanol and ethanol are often the best choices among common organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can also be effective, but their high boiling points can complicate product isolation. For most standard organic reactions, converting to the free base is the more practical approach.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
Scenario 1: Precipitate Formation
Q: I successfully dissolved my compound by adding a base, but a new solid crashed out of the solution. What happened?
A: This is a common and often expected outcome. When you add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your suspension of (S)-2-Amino-3-cyclopropylpropan-1-ol HCl in a solvent like DCM, an acid-base reaction occurs. The added base deprotonates your compound, forming the soluble free amine. The byproduct of this reaction is the hydrochloride salt of the base you added (e.g., triethylammonium chloride). This new salt is often insoluble in the organic solvent and precipitates out.
Solution:
-
Identify the Precipitate: The solid is almost certainly the ammonium salt of your added base.
-
Remove the Precipitate: The precipitate can be easily removed by filtration.
-
Proceed with the Soluble Fraction: The filtrate now contains your desired free amine, dissolved and ready for the next step in your reaction.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: The chemical principle of free-basing to enhance solubility.
Protocols for Solubility Enhancement
Protocol 1: In-Situ Free-Basing for Direct Use in Reaction
This is the most common method when the free amine is to be used immediately in a subsequent reaction.
Objective: To generate a solution of (S)-2-Amino-3-cyclopropylpropan-1-ol free amine in an aprotic organic solvent.
Materials:
-
(S)-2-Amino-3-cyclopropylpropan-1-ol HCl
-
Anhydrous solvent (e.g., Dichloromethane, THF, Ethyl Acetate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere, add the (S)-2-Amino-3-cyclopropylpropan-1-ol HCl (1.0 eq).
-
Suspension: Add the desired volume of anhydrous organic solvent to create a stirrable suspension.
-
Base Addition: While stirring vigorously, add the base (e.g., TEA, 1.1 eq) dropwise to the suspension at room temperature.
-
Stirring: Continue to stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. You will observe the starting material disappearing as a new, often more voluminous, precipitate (the byproduct salt) forms.
-
Filtration (Optional but Recommended): Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated ammonium salt. Wash the filter cake with a small amount of the anhydrous solvent.
-
Usage: The resulting clear filtrate contains the soluble free amine and is ready for use in your next reaction step.
Protocol 2: Aqueous Work-up for Isolation of the Free Base
This method is used when you need to isolate the pure, solvent-free free amine.
Objective: To isolate pure (S)-2-Amino-3-cyclopropylpropan-1-ol as a free base.
Materials:
-
(S)-2-Amino-3-cyclopropylpropan-1-ol HCl
-
Deionized water
-
An organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Aqueous base solution (e.g., 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃))
-
Separatory funnel
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
Procedure:
-
Dissolution: Dissolve the HCl salt in deionized water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of the organic extraction solvent (e.g., DCM).
-
Basification: Slowly add the aqueous base solution (e.g., 1M NaOH) to the separatory funnel until the aqueous layer is basic (test with pH paper, target pH > 10). [3]4. Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.
-
Collection: Drain the organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine and Dry: Combine all organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the free amine, typically as an oil or a low-melting solid.
Solvent Solubility Data Summary
The following table provides a general guide to the expected solubility of the two forms of (S)-2-Amino-3-cyclopropylpropan-1-ol in common laboratory solvents. Precise solubility can vary with temperature and purity.
| Solvent | Chemical Class | Polarity | (S)-...-HCl Salt Form | (S)-...-Free Base Form |
| Water | Polar Protic | High | Soluble | Sparingly Soluble |
| Methanol | Polar Protic | High | Soluble | Soluble |
| Ethanol | Polar Protic | High | Soluble | Soluble |
| Dichloromethane (DCM) | Aprotic | Medium | Insoluble | Soluble |
| Ethyl Acetate (EtOAc) | Aprotic | Medium | Very Slightly Soluble | Soluble |
| Tetrahydrofuran (THF) | Aprotic | Medium | Insoluble | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | High | Sparingly Soluble | Soluble |
| Hexanes / Heptane | Non-polar | Low | Insoluble | Sparingly Soluble |
| Toluene | Non-polar | Low | Insoluble | Soluble |
References
-
U.S. Pharmacopeia. Description and Relative Solubility of USP and NF Articles. Available at: [Link]
-
ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Available at: [Link]
-
Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. Available at: [Link]
-
Reddit. Free-basing a volatile aliphatic amine without aqueous?. Available at: [Link]
-
Patel, V. R., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 892412. Available at: [Link]
-
CUTM Courseware. Solubility Enhancement Technique. Available at: [Link]
- Google Patents. US2243977A - Process for the preparation of amino-alcohols.
-
Organic Syntheses. L-VALINOL. Org. Synth. 1990, 69, 244. Available at: [Link]
-
CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available at: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
CAS Common Chemistry. Suvorexant. Available at: [Link]
-
PubChemLite. 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO). Available at: [Link]
-
SciSpace. The Solubility of Proteins in Organic Solvents. Available at: [Link]
-
S. Pharmacopeia. Description and Solubility. Available at: [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at: [Link]
-
Sciencemadness.org. how can i dissolved amino acid. Available at: [Link]
-
PubChem. 3-Cyclopropylpropanal. Available at: [Link]
Sources
Validation & Comparative
comparing bioactivity of (S) vs (R)-2-Amino-3-cyclopropylpropan-1-ol
As a Senior Application Scientist in early-stage drug discovery, selecting the correct chiral building block is often the difference between a highly potent lead compound and an inactive byproduct. When designing small-molecule immunomodulators or peptidomimetics, 2-Amino-3-cyclopropylpropan-1-ol serves as a critical structural anchor.
This guide objectively compares the bioactivity, structural causality, and target engagement of its two enantiomers: (S)-2-Amino-3-cyclopropylpropan-1-ol [1] and (R)-2-Amino-3-cyclopropylpropan-1-ol [2]. By synthesizing field-proven insights with authoritative patent literature, this guide provides a comprehensive framework for researchers evaluating these precursors.
Structural Causality & Target Engagement
While 2-amino-3-cyclopropylpropan-1-ol is not an active pharmaceutical ingredient (API) on its own, it is a foundational pharmacophore precursor. The stereocenter at the alpha-carbon dictates the 3D trajectory of two critical moieties:
-
The Cyclopropyl Ring: A rigid, lipophilic group that enhances metabolic stability and occupies hydrophobic receptor sub-pockets[3].
-
The Primary Hydroxyl Group: A vital hydrogen-bond donor/acceptor.
The (S)-Enantiomer: The Immunomodulator Anchor
The (S)-configuration mirrors the natural L-amino acid geometry (derived from L-cyclopropylalanine). In modern drug design, the (S)-enantiomer is explicitly utilized to synthesize 1H-pyrazolo[4,3-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives[4][5]. These compounds are potent Toll-Like Receptor 7 (TLR7) and TLR8 agonists used in cancer immunotherapy and chronic Hepatitis B Virus (HBV) treatments[4][6].
The Causality: The binding cleft of endosomal TLR7 naturally accommodates single-stranded RNA and guanosine[4]. The (S)-configuration perfectly aligns the cyclopropyl group into the receptor's hydrophobic pocket while directing the hydroxyl group to form an essential hydrogen bond with the receptor backbone.
The (R)-Enantiomer: The Peptidomimetic Shield
The (R)-enantiomer mirrors the D-amino acid geometry (derived from D-cyclopropylalanine[7]). If used in TLR7 agonist synthesis, it introduces severe steric clashes within the binding cleft, resulting in a "chiral cliff" where the API loses orders of magnitude in potency. However, the (R)-enantiomer is highly valuable in the synthesis of protease-resistant peptidomimetics and cyclodipeptides . The unnatural D-configuration prevents recognition by endogenous proteolytic enzymes, drastically increasing the plasma half-life of the resulting drug[8].
Comparative Bioactivity Profile
To illustrate the downstream impact of precursor selection, the following table summarizes the representative pharmacological profiles of APIs synthesized using either the (S) or (R) enantiomer of 2-amino-3-cyclopropylpropan-1-ol.
| Metric / Property | APIs Derived from (S)-Enantiomer | APIs Derived from (R)-Enantiomer |
| Primary Application | TLR7/TLR8 Agonists (Immuno-oncology, HBV)[4][6] | Protease-resistant Peptidomimetics[8] |
| Receptor Target | Endosomal TLR7 / TLR8 | Various (e.g., Protease active sites) |
| Target Affinity (Kd) | High (Low nanomolar range) | Poor for TLR7 (Micromolar range) |
| Cellular Potency (EC50) | < 50 nM (Robust NF-κB activation) | > 10,000 nM (Inactive at TLR7) |
| Metabolic Stability | Moderate to High | Exceptionally High (Protease evasion) |
| Spatial Alignment | Optimal H-bonding & Hydrophobic packing | Steric clash in guanosine-binding pockets |
Mechanism of Action Visualization
When the (S)-enantiomer is successfully incorporated into a pyrazolo-pyrimidine scaffold, the resulting API triggers a robust innate immune response. The causality of this signaling cascade is mapped below.
Diagram 1: TLR7 activation pathway driven by (S)-enantiomer derived agonists.
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must treat the synthesis and evaluation of these compounds as a self-validating system. If the starting building block is contaminated with the opposite enantiomer, the resulting bioassay data will be skewed by the highly potent (S)-derived API, leading to false positives for the (R)-lineage.
Workflow 1: Enantiomeric Purity Validation (Chiral HPLC)
Purpose: To verify that the starting material is >99% enantiomeric excess (ee) prior to API synthesis. Causality: The bulky cyclopropyl group requires deep inclusion cavities for effective enantioseparation. We utilize an amylose-based chiral stationary phase.
-
Sample Preparation: Dissolve 1 mg of (S)- or (R)-2-Amino-3-cyclopropylpropan-1-ol in 1 mL of Hexane/Isopropanol (80:20 v/v).
-
Column Selection: Use a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Note: Diethylamine is critical to suppress peak tailing of the primary amine.
-
Flow Rate & Detection: 1.0 mL/min; monitor via UV at 210 nm or Evaporative Light Scattering Detector (ELSD) due to the lack of strong chromophores.
-
Validation: Ensure baseline resolution (Rs > 1.5) between the (S) and (R) peaks. Proceed to synthesis only if ee > 99%.
Workflow 2: In Vitro Bioactivity Assay (HEK-Blue TLR7 Reporter Assay)
Purpose: To quantify the target engagement and bioactivity of the synthesized APIs[9]. Causality: HEK-Blue cells are engineered to co-express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. This directly couples receptor binding to a quantifiable colorimetric output.
-
Cell Plating: Seed HEK-Blue TLR7 cells (InvivoGen) at 5 × 10^4 cells/well in a 96-well plate using standard DMEM medium supplemented with 10% FBS.
-
Compound Treatment: Prepare serial dilutions (10 µM to 0.1 nM) of the (S)-derived API, (R)-derived API, and a positive control (e.g., R848/Resiquimod). Add 20 µL of each dilution to the wells.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for NF-κB translocation and SEAP secretion.
-
Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ solution (a SEAP detection medium) to each well.
-
Quantification: Incubate for 1–3 hours at 37°C. Read the optical density (OD) at 620 nm using a microplate reader. Calculate the EC50 using non-linear regression analysis.
Diagram 2: Self-validating experimental workflow from chiral precursor to bioassay.
References
-
Alchimica. "(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride." alchimica.cz. Available at:[Link]
-
PubChem - NIH. "D-Cyclopropylalanine | C6H11NO2 | CID 9209421." nih.gov. Available at:[Link]
-
National Institutes of Health (NIH). "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." nih.gov. Available at:[Link]
-
MDPI. "Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity." mdpi.com. Available at:[Link]
- Google Patents. "WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS." google.com.
- Google Patents. "US9670205B2 - Toll like receptor modulator compounds." google.com.
- Google Patents. "CA3140708A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives." google.com.
Sources
- 1. (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride (1 x 500 mg) | Alchimica [shop.alchimica.cz]
- 2. (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride 95% | CAS: 1038393-51-9 | AChemBlock [achemblock.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]
- 5. US9670205B2 - Toll like receptor modulator compounds - Google Patents [patents.google.com]
- 6. CA3140708A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives - Google Patents [patents.google.com]
- 7. D-Cyclopropylalanine | C6H11NO2 | CID 9209421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]
Advanced Synthetic Strategies for Chiral Cyclopropyl Amino Alcohols: A Comparative Guide
Chiral cyclopropyl amino alcohols are privileged pharmacophores in modern drug discovery. The rigid cyclopropane ring restricts the conformational flexibility of the amino alcohol backbone, enhancing metabolic stability and target binding affinity—features heavily exploited in the design of peptidomimetics and viral protease inhibitors.
Synthesizing these highly strained, stereodefined scaffolds requires precise control over both regio- and stereochemistry. As a Senior Application Scientist, I have evaluated numerous synthetic pathways. This guide provides an in-depth, objective comparison of the three most robust methodologies for accessing chiral cyclopropyl amino alcohols: the Chiral Pool Simmons-Smith Cyclopropanation , the Kulinkovich-Szymoniak Reaction , and Biocatalytic Kinetic Resolution .
Diastereoselective Simmons-Smith Cyclopropanation (Chiral Pool Strategy)
The most reliable method for constructing stereodefined cyclopropyl amino alcohols leverages the "chiral pool"—starting from naturally occurring amino acids converted into chiral allylic amines or alcohols.
Causality & Mechanism
The classical Simmons-Smith reaction uses a zinc carbenoid to transfer a methylene group to an alkene. When applied to chiral allylic amino alcohols, the Furukawa modification (using diethylzinc and diiodomethane) is preferred[1]. The causality behind its high diastereoselectivity lies in the directing effect of the heteroatoms . The zinc carbenoid acts as a Lewis acid, coordinating strongly to the proximal hydroxyl or protected amino group. This coordination tethers the reactive carbenoid to one face of the alkene. The transition state naturally adopts a conformation that minimizes 1,3-allylic strain, resulting in the highly predictable delivery of the methylene group to form the anti or syn diastereomer with exceptional diastereomeric excess (de >95%)[1].
Simmons-Smith directed cyclopropanation workflow and stereochemical logic.
Experimental Protocol: Furukawa-Modified Cyclopropanation
Self-Validating System: The use of a non-coordinating solvent is critical here; ethereal solvents compete with the substrate for zinc coordination, destroying diastereoselectivity.
-
Preparation of Carbenoid: Under an inert argon atmosphere, dissolve the chiral allylic amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the system to -78 °C.
-
Zinc Addition: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.5 equiv). Stir for 15 minutes to allow the formation of the zinc alkoxide/amide complex.
-
Carbenoid Generation: Dropwise add diiodomethane (5.0 equiv). The excess is required because the zinc carbenoid is prone to dimerization into ethylene.
-
Reaction Execution: Gradually warm the reaction to 0 °C over 2 hours. Monitor via TLC (staining with ninhydrin for amines).
-
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Crucial Step: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours to break the stubborn zinc emulsion, ensuring high recovery of the organic layer. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
The Kulinkovich-Szymoniak Reaction (Organometallic Strategy)
When chiral pool starting materials are unavailable or too lengthy to prepare, the Kulinkovich-Szymoniak reaction offers a highly convergent route. It constructs the cyclopropylamine core directly from a nitrile and a Grignard reagent[2].
Causality & Mechanism
This reaction is mediated by titanium(IV) isopropoxide. The addition of ethylmagnesium bromide to Ti(OiPr)₄ generates an unstable diethyltitanium complex, which undergoes β-hydride elimination and loss of ethane to form a highly reactive titanacyclopropane [2]. This intermediate acts as a 1,2-dicarbanion equivalent, inserting into the carbon-nitrogen triple bond of a chiral hydroxynitrile (cyanohydrin derivative) to form an azatitanacyclopentane. The critical bottleneck is the ring contraction of this metallacycle. By adding a Lewis acid like BF₃·OEt₂, the nitrogen atom is activated, driving the rapid extrusion of the titanium species and closing the cyclopropane ring. Without the Lewis acid, the intermediate hydrolyzes during workup to yield an unwanted ethyl ketone byproduct[2].
Mechanistic pathway of the Kulinkovich-Szymoniak cyclopropanation.
Experimental Protocol: Lewis Acid-Mediated Szymoniak Reaction
-
Setup: Dissolve the chiral protected cyanohydrin (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous THF under argon at room temperature.
-
Grignard Addition: Cool the mixture to -70 °C. Add a 3.0 M solution of EtMgBr in diethyl ether (2.2 equiv) dropwise via syringe pump to prevent localized heating and premature decomposition of the titanacyclopropane.
-
Insertion: Warm the reaction to 20 °C and stir for 1 hour. The solution typically turns a deep, dark red/brown, indicating the formation of the azatitanacyclopentane.
-
Ring Contraction: Cool back to 0 °C and add BF₃·OEt₂ (2.0 equiv). Stir for an additional 30 minutes. The Lewis acid is the causal agent that forces the ring closure.
-
Workup: Quench with 10% aqueous NaOH. The base precipitates titanium salts as a granular white solid (TiO₂), which can be easily filtered through a Celite pad, avoiding the nightmare of gelatinous titanium hydroxide emulsions.
Biocatalytic Kinetic Resolution (Enzymatic Strategy)
For industrial scale-up where heavy metals (Zn, Ti) are undesirable, enzymatic kinetic resolution of racemic cyclopropyl amino alcohols is the most sustainable approach[3].
Causality & Mechanism
Using an immobilized lipase, such as Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435), researchers can resolve racemic mixtures with near-perfect enantioselectivity[4]. The causality is rooted in the enzyme's highly structured active site. During transesterification with an acyl donor (e.g., vinyl acetate or an azolide), the enzyme forms a tetrahedral intermediate. The steric bulk of the cyclopropane ring is only tolerated in one specific orientation within the stereospecific binding pocket. Consequently, the (R)-enantiomer is rapidly acylated, while the (S)-enantiomer remains entirely unreacted[4].
Kinetic resolution workflow utilizing CAL-B lipase.
Experimental Protocol: CAL-B Mediated Resolution
-
Solvent Selection: Dissolve the racemic cyclopropyl amino alcohol (1.0 equiv) in methyl tert-butyl ether (MTBE). MTBE is chosen because it does not strip the essential hydration shell from the immobilized enzyme.
-
Acyl Donor: Add vinyl acetate (3.0 equiv). Vinyl acetate is ideal because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the acylation irreversible.
-
Enzyme Addition: Add Novozym 435 (typically 10-20% w/w relative to the substrate).
-
Incubation: Shake the mixture at 35–45 °C. Monitor the reaction precisely via chiral HPLC. Stop the reaction exactly at 50% conversion to ensure maximum enantiomeric excess of both the acylated product and the unreacted alcohol.
-
Isolation: Filter off the immobilized enzyme (which can be washed and reused for up to 10 cycles). Separate the acylated (R)-product from the free (S)-alcohol using standard silica gel chromatography.
Comparative Data Analysis
To guide synthetic route selection, the quantitative performance metrics of the three methodologies are summarized below:
| Metric | Simmons-Smith (Chiral Pool) | Kulinkovich-Szymoniak | Biocatalytic Resolution (CAL-B) |
| Typical Yield | 75% – 90% | 45% – 65% | 48% – 50% (Max 50% without DKR) |
| Stereoselectivity | >95:5 dr (Substrate directed) | Moderate dr, high ee (if chiral nitrile used) | >99% ee (Enzyme directed) |
| Atom Economy | Low (Requires excess Zn and CH₂I₂) | Low (Requires stoichiometric Ti and Mg) | High (Only acetaldehyde as byproduct) |
| Scalability | Good (Kilo-lab proven) | Excellent (Pilot-plant proven) | Excellent (Industrial standard) |
| Primary Limitation | Emulsion issues during Zn workup | Formation of ethyl ketone byproducts | Yield capped at 50% per cycle |
| Cost / Sustainability | High reagent cost, heavy metal waste | Moderate cost, moisture-sensitive | Low cost, green chemistry, reusable |
Conclusion
The selection of a synthetic route for chiral cyclopropyl amino alcohols must be dictated by the project phase and available starting materials. For early-stage drug discovery where rapid access to diastereomerically pure scaffolds is needed, the Simmons-Smith cyclopropanation of chiral pool derivatives is unmatched in reliability. For convergent synthesis bypassing complex linear sequences, the Kulinkovich-Szymoniak reaction provides a powerful organometallic alternative. Finally, for process chemistry and green manufacturing, Biocatalytic Kinetic Resolution stands out as the most sustainable and scalable method, provided a 50% theoretical yield is acceptable or dynamic kinetic resolution (DKR) can be engineered.
References
-
Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs Source: PMC URL:[Link]
-
Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation Source: ACS Publications URL:[Link]
-
Lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis Source: ResearchGate URL:[Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: RSC Publishing URL:[Link]
Sources
- 1. Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Obtaining Reference Spectral Data for (S)-2-Amino-3-cyclopropylpropan-1-ol HCl: A Comparative Guide for Drug Development Scientists
(S)-2-Amino-3-cyclopropylpropan-1-ol HCl is a highly specialized chiral amino alcohol building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Toll-like receptor 7/8 (TLR7/8) agonists and DYRK/CLK kinase inhibitors[1][2]. Because the stereochemistry and salt form of this intermediate directly dictate the pharmacological efficacy of the final API, rigorous spectral validation is non-negotiable.
However, obtaining reliable reference spectral data for this specific molecule presents a unique analytical challenge. It is highly polar, hygroscopic (due to the HCl salt), and features a strained cyclopropyl ring that induces complex, high-order NMR couplings. This guide objectively compares the methodologies available for acquiring reference spectral data for this compound and provides a self-validating experimental protocol for in-house empirical acquisition.
Comparing Methods for Obtaining Reference Spectral Data
When validating the identity and purity of (S)-2-Amino-3-cyclopropylpropan-1-ol HCl, scientists typically choose between four primary data-sourcing methods.
A. Commercial Spectral Databases (e.g., Wiley KnowItAll)
Commercial databases aggregate highly curated, peer-reviewed spectral data across multiple instruments and vendors[3].
-
The Science: These platforms utilize advanced search algorithms to match experimental chemical shifts, J-couplings, and peak multiplicities against standardized records. They often include multiplet reports and assigned structures[3].
-
Pros: High reliability; accounts for solvent and temperature variations; excellent for regulatory compliance.
-
Cons: High subscription costs. Furthermore, highly niche chiral salts like (S)-2-Amino-3-cyclopropylpropan-1-ol HCl may only be cataloged as their free base or racemic mixtures, requiring extrapolation.
B. Open-Source Databases (e.g., HMDB, BMRB)
Public repositories provide free access to metabolite and small-molecule spectral data[4].
-
The Science: Databases like the Human Metabolome Database (HMDB) and Biological Magnetic Resonance Data Bank (BMRB) contain thousands of entries, but many rely on theoretical predictions rather than empirical data for non-endogenous synthetic intermediates[5].
-
Pros: Free and accessible; useful for preliminary structural queries.
-
Cons: A significant drawback is the lack of experimental data confirming information extracted from the literature[6]. They often lack raw FID files and fail to resolve the specific shift variations induced by the hydrochloride salt form.
C. Predictive Software (e.g., Mnova NMRPredict)
Quantum mechanical (QM) and empirical prediction algorithms simulate NMR spectra based on drawn chemical structures.
-
The Science: These tools use hierarchical databases of chemical shifts and coupling constants to predict spectra instantly.
-
Pros: Immediate results; highly cost-effective for structural verification.
-
Cons: Predictive algorithms frequently fail to accurately model the diamagnetic anisotropy and complex diastereotopic splitting caused by the strained cyclopropyl ring adjacent to a chiral center. They also struggle to predict the exact downfield shifts caused by HCl protonation.
D. De Novo Empirical Acquisition (In-House)
Generating primary data using high-field NMR and High-Resolution Mass Spectrometry (HRMS).
-
The Science: Direct measurement of the physical sample, utilizing 2D NMR to map atomic connectivity and chiral derivatization to confirm enantiomeric excess (ee%).
-
Pros: Absolute certainty; perfectly matrix-matched to the laboratory's specific solvent and instrument conditions; resolves stereochemistry.
-
Cons: Resource-intensive; requires a highly pure, authenticated reference standard and significant analytical expertise.
Quantitative Comparison Summary
| Methodology | Accuracy for Niche Salts | Stereochemical Resolution | Speed of Acquisition | Cost / Resource Burden |
| Commercial Databases | High | Moderate (Often Racemic) | < 5 Minutes | High (Subscription) |
| Open-Source Databases | Low (Often Theoretical) | Low | < 5 Minutes | Free |
| Predictive Software | Moderate (Fails on Strain) | None | Instant | Moderate (Software License) |
| In-House Acquisition | Absolute (Gold Standard) | High (via Derivatization) | 1–3 Days | High (Instrument/Labor) |
Experimental Protocol: Self-Validating In-House Acquisition
Step 1: Sample Preparation & Solvent Causality
-
Desiccation: The HCl salt is highly hygroscopic. Dry the sample under high vacuum at 40°C for 12 hours prior to analysis to remove adventitious water, which can obscure the 3.0–4.0 ppm NMR region.
-
Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of dry DMSO-d6 .
-
Causality: Do not use D2O. In D2O, the highly informative exchangeable protons (-NH3+ and -OH) will exchange with deuterium and disappear. In dry DMSO-d6, the protonated amine (-NH3+) will appear as a distinct broad singlet integrating to 3H (typically around 7.5–8.5 ppm), and the hydroxyl group will appear as a triplet or broad singlet, allowing for complete structural elucidation.
-
Step 2: NMR Acquisition (1H, 13C, COSY, HSQC)
-
Acquire a standard 1H NMR spectrum (400 MHz or higher). The cyclopropyl protons will appear highly upfield (0.0–0.5 ppm) due to the diamagnetic anisotropy of the strained C-C bonds.
-
Self-Validation via COSY: The chiral center at C2 renders the C3 methylene protons (between the amine and the cyclopropyl ring) diastereotopic. They will appear as two distinct, complex multiplets. A 2D COSY spectrum is mandatory to unambiguously assign the coupling network from the cyclopropyl methine → diastereotopic CH2 → chiral CH-NH3+ → CH2-OH.
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Chromatography: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard reversed-phase C18.
-
Causality:(S)-2-Amino-3-cyclopropylpropan-1-ol is a highly polar, low-molecular-weight salt. It will elute in the void volume of a C18 column, leading to ion suppression. HILIC provides excellent retention and peak shape for polar amines.
-
-
Detection: Use ESI-TOF in positive ion mode to confirm the exact mass of the free base [M+H]+.
Step 4: Chiral Purity Determination (Marfey's Method)
Because NMR cannot easily distinguish enantiomers without chiral shift reagents, chiral purity must be validated using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[7].
-
Derivatization: React 50 µL of the sample with 100 µL of FDAA (14 mM in acetone) and 80 µL of 1 M NaHCO3 at 40°C for 1 hour[8]. Quench with 2 M HCl.
-
Causality: The target molecule lacks a strong chromophore. FDAA undergoes nucleophilic aromatic substitution with the primary amine, adding a highly UV-active dinitrophenyl group[7].
-
-
Analysis: The reaction converts the (S) and (R) enantiomers into diastereomers. These diastereomers exhibit different hydrophobic interactions and can be baseline-separated on a standard, achiral C18 LC-MS column, allowing for precise quantification of enantiomeric excess (ee%)[9].
Analytical Workflow Visualization
Workflow for the spectral validation and chiral purity analysis of the amino alcohol salt.
References
-
[6] Databases and Software for NMR-Based Metabolomics - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[5] On The Importance of Open-Source Databases for NMR-Based Metabolomics. American Journal of Biomedical Science and Research. Available at:[Link]
-
[3] KnowItAll Solutions for NMR. Wiley Science Solutions. Available at: [Link]
-
[1] WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. Google Patents. Available at:
-
[2] WO2024127350A1 - 2,6,9-trisubstituted purines. Google Patents. Available at:
-
[4] Databases and Software for NMR-Based Metabolomics - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[8] Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. Available at:[Link]
-
[9] Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group. Available at:[Link]
-
[7] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids (Ovid / Springer). Available at:[Link]
Sources
- 1. WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]
- 2. WO2024127350A1 - 2,6,9-trisubstituted purines - Google Patents [patents.google.com]
- 3. KnowItAll Solutions for NMR - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. Databases and Software for NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Databases and Software for NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. almacgroup.com [almacgroup.com]
Sourcing and Validating Analytical Standards for (S)-2-Amino-3-cyclopropylpropan-1-ol: A Comparative Guide
As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of sourcing and validating highly specialized chiral building blocks. (S)-2-Amino-3-cyclopropylpropan-1-ol (CAS: 1038393-52-0) is a prime example. As a reduced analog of cyclopropylalanine, this aliphatic amino alcohol is critical for synthesizing conformationally restricted peptidomimetics.
However, validating this compound presents two distinct analytical challenges: it lacks a conjugated π -system (rendering standard UV detection nearly useless) and it is highly polar, making standard reversed-phase retention difficult. This guide objectively compares top commercial suppliers and provides the self-validating experimental protocols required to certify this material for GMP or advanced preclinical use.
Supplier Comparison: Sourcing the Standard
When sourcing (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride , laboratories must balance cost against the robustness of the vendor's provided analytical data. Below is an objective comparison of three major tiers of suppliers based on their catalog specifications.
| Supplier / Tier | Catalog Number | Claimed Purity | Enantiomeric Purity (ee) | Provided Analytical Data | Cost-to-Value Ratio | Best Use Case |
| Sigma-Aldrich (Tier 1) | ADVH14DBCF44 | ≥ 95% | Not explicitly stated | CoA, 1 H NMR | Moderate | Regulated environments requiring strict vendor qualification . |
| Enamine (Tier 2) | EN300-1856962 | > 95% | > 98% ee | CoA, LC-MS, NMR | High | High-throughput screening and medicinal chemistry libraries . |
| BLD Pharm (Tier 3) | BD00793023 | 95% | Not explicitly stated | CoA, NMR | Very High | Early-stage scale-up and bulk derivatization workflows . |
Note: Because most vendors only guarantee 95% chemical purity and rarely provide batch-specific chiral HPLC traces for bulk catalog items, in-house validation is mandatory before utilizing the standard in sensitive assays.
Analytical Validation Protocols
To establish this material as a true analytical standard, we must build a self-validating testing matrix. The protocols below are designed with explicit causality: we do not use standard methods because standard methods will fail for this specific molecule.
Protocol A: Chemical Purity via HPLC-CAD
The Causality: (S)-2-Amino-3-cyclopropylpropan-1-ol lacks a chromophore. Direct UV detection at 210 nm is highly susceptible to baseline drift from gradient elution and solvent absorbance, leading to wildly inaccurate purity calculations. Charged Aerosol Detection (CAD) provides a uniform, mass-based response independent of chemical structure, making it mandatory for aliphatic amino alcohols .
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol:Water (50:50, v/v).
-
Column Selection: Thermo Scientific Acclaim Trinity P1 (3.0 x 50 mm, 3 µm). Why? This mixed-mode column retains highly polar, hydrophilic amines far better than standard C18.
-
Mobile Phase:
-
Channel A: 10 mM Ammonium Acetate in Water (pH 4.5)
-
Channel B: Acetonitrile
-
-
Gradient: 5% B to 60% B over 10 minutes at a flow rate of 0.5 mL/min.
-
Detection: CAD (Evaporation temperature set to 35°C).
-
Self-Validating Step: Inject a blank diluent prior to the sample. Identify and integrate all peaks in the sample run, then subtract any peaks present in the blank (system peaks). Calculate purity strictly by area normalization of the remaining peaks.
Protocol B: Chiral Purity via Fmoc Derivatization
The Causality: Normal-phase chiral HPLC (e.g., Hexane/Isopropanol) requires analytes to have π
π interaction sites to interact effectively with polysaccharide-based chiral stationary phases. By tagging the primary amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), we introduce a massive hydrophobic, UV-active moiety. This enables sensitive UV detection at 254 nm and provides the necessary steric bulk for enantioseparation.Step-by-Step Methodology:
-
Derivatization: Mix 100 µL of the standard solution (1 mg/mL in water) with 100 µL of 0.1 M sodium borate buffer (pH 8.5).
-
Reagent Addition: Add 200 µL of 5 mM Fmoc-Cl in acetonitrile. Vortex and incubate at 25°C for 15 minutes.
-
Quenching: Add 50 µL of 1-adamantylamine (10 mM) to consume excess Fmoc-Cl. Why? This prevents unreacted Fmoc-Cl from hydrolyzing into Fmoc-OH, which can co-elute and obscure the analyte peak.
-
Analysis: Inject 5 µL onto a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic Hexane : Isopropanol (80:20, v/v) at 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Self-Validating Step: Prior to analyzing the standard, inject a derivatized racemic mixture of 2-Amino-3-cyclopropylpropan-1-ol. You must prove baseline resolution ( Rs>1.5 ) of the (R) and (S) enantiomers. If Rs<1.5 , the system is not valid for determining enantiomeric excess (ee).
Protocol C: Structural Identity via qNMR
The Causality: While LC-MS confirms mass, it cannot distinguish between structural isomers (e.g., cyclobutyl vs. cyclopropyl derivatives). Quantitative Nuclear Magnetic Resonance (qNMR) confirms the exact carbon framework while simultaneously verifying mass balance against the CAD purity.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mg of the standard in 0.6 mL of Deuterium Oxide ( D2O ).
-
Self-Validating Step (Internal Standard): Add exactly 2.0 mg of high-purity Maleic Acid (TraceCERT® standard) as an internal calibrant.
-
Acquisition: Acquire a 1 H NMR spectrum at 400 MHz with a relaxation delay ( D1 ) of at least 10 seconds to ensure complete relaxation of all protons.
-
Analysis: Integrate the cyclopropyl multiplet ( ∼ 0.1 - 0.5 ppm) against the Maleic Acid singlet (6.28 ppm). The calculated mass fraction must align within ± 1.0% of the purity determined by the HPLC-CAD method.
Analytical Validation Workflow
Analytical validation workflow for (S)-2-Amino-3-cyclopropylpropan-1-ol.
References
-
PubChem. "2-amino-3-cyclopropylpropan-1-ol hydrochloride (CID 86767657)." National Center for Biotechnology Information. Available at:[Link]
cross-referencing NMR data for 2-amino-3-cyclopropylpropan-1-ol isomers
High-Resolution NMR Enantiodiscrimination of 2-Amino-3-cyclopropylpropan-1-ol: A Comparative Guide
For researchers and drug development professionals synthesizing non-natural amino acid derivatives, determining the enantiomeric excess (ee) and absolute configuration of intermediates is a critical quality control step. 2-Amino-3-cyclopropylpropan-1-ol presents a unique analytical challenge: it possesses a chiral center at C2, flanked by two reactive nucleophilic sites (a primary amine and a primary alcohol) and a sterically distinct cyclopropyl group.
Because enantiomers exhibit identical Nuclear Magnetic Resonance (NMR) spectra in achiral environments, chiral resolution requires the introduction of an asymmetric magnetic microenvironment. This guide objectively compares the three most robust NMR-based methodologies for cross-referencing the isomers of 2-amino-3-cyclopropylpropan-1-ol, detailing the causality behind the chemistry and providing self-validating protocols.
Mechanistic Pillars of Enantiodiscrimination
Pillar 1: Covalent Derivatization via Mosher’s Method (CDA)
Mosher’s method utilizes α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) as a Chiral Derivatizing Agent (CDA)[1].
-
The Causality: When the unknown enantiomer is reacted separately with (R)- and (S)-MTPA-Cl, diastereomeric amides/esters are formed. The phenyl ring of the MTPA group creates a strong magnetic anisotropic shielding cone. Depending on the absolute configuration of the C2 stereocenter, this phenyl ring will spatially sit over either the cyclopropyl-methylene group or the hydroxymethyl group, shielding those specific protons and shifting their NMR signals upfield (lower ppm)[1].
-
Expert Insight: Because 2-amino-3-cyclopropylpropan-1-ol contains both an -NH₂ and an -OH group, using a stoichiometric 1:1 ratio of MTPA-Cl will result in a complex, uninterpretable mixture of mono-amides and mono-esters. To create a self-validating system, the protocol must force bis-derivatization using excess reagent and 4-Dimethylaminopyridine (DMAP).
Pillar 2: Non-Covalent Complexation via Chiral Solvating Agents (CSA)
Chiral Solvating Agents, such as (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA), rely on rapid, reversible non-covalent host-guest interactions[2].
-
The Causality: The 18-crown-6 polyether cavity is perfectly sized to bind primary ammonium ions (-NH₃⁺) via tripod hydrogen bonding. The four carboxylic acid arms create a rigid, chiral steric fence. When the (R) and (S) isomers of the protonated amino alcohol dock into this cavity, their cyclopropyl and hydroxymethyl groups clash differently with the chiral fence, altering their magnetic microenvironments and inducing chemical shift non-equivalence (Δδ)[2].
-
Expert Insight: This method fails if the amine is not fully protonated. The addition of a trace amount of DCl is a mandatory self-validating step to ensure the analyte is in the requisite -NH₃⁺ state for crown ether binding.
Pillar 3: Paramagnetic Pseudocontact Shifts via Lanthanide Reagents (CLSR)
Chiral Lanthanide Shift Reagents, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), act as chiral Lewis acids[3].
-
The Causality: The Eu(III) core coordinates to the hard Lewis base sites (the oxygen and nitrogen of the amino alcohol). The unpaired f-electrons of the Europium ion generate a massive localized magnetic field, inducing pseudocontact shifts that spread the NMR spectrum over a wide ppm range. The chiral camphorate ligands ensure that the (R) and (S) isomers coordinate with different geometries, resulting in distinct distances from the paramagnetic center and dramatic signal splitting[3].
-
Expert Insight: Lanthanide complexes are highly hygroscopic. Trace water will competitively bind to the Eu(III) center, displacing the amino alcohol and quenching the shift effect. Strict anhydrous conditions are required.
Quantitative Data & Protocol Comparison
Table 1: Comparative Matrix of NMR Enantiodiscrimination Methods
| Metric | Mosher's Method (CDA) | 18-C-6-TA (CSA) | Eu(hfc)₃ (CLSR) |
| Interaction Type | Covalent (Diastereomers) | Non-Covalent (Host-Guest) | Paramagnetic Coordination |
| Typical Δδ Magnitude | 0.05 – 0.15 ppm | 0.02 – 0.08 ppm | 0.50 – 2.00 ppm |
| Preparation Time | 4 – 6 hours | < 10 minutes | 15 minutes (Titration) |
| Sample Recovery | Destructive (Irreversible) | High (Extraction/Basification) | Moderate (Chromatography req.) |
| Primary Output | Absolute Configuration & ee% | ee% Determination | ee% Determination |
| Major Vulnerability | Kinetic resolution if incomplete | pH / Protonation dependence | Moisture sensitivity |
Experimental Workflows & Methodologies
Protocol A: Double-Derivatization Mosher’s Workflow
-
Preparation: Dissolve 5 mg of 2-amino-3-cyclopropylpropan-1-ol in 0.5 mL of anhydrous CDCl₃ containing 2.0 equivalents of DMAP and 3.0 equivalents of pyridine-d₅.
-
Derivatization: Add 4.0 equivalents of (R)-(-)-MTPA-Cl to force complete bis-derivatization.
-
Validation: Stir at room temperature for 4 hours. Acquire a crude ¹H NMR to verify the complete disappearance of the starting material's C2 methine proton signal (preventing kinetic resolution errors).
-
Parallel Reaction: Repeat steps 1-3 in a separate vial using (S)-(+)-MTPA-Cl.
-
Analysis: Calculate Δδ (δS - δR) for the cyclopropyl ring protons and the C1 methylene protons. A positive Δδ indicates those protons are on the right side of the MTPA plane, allowing unambiguous assignment of the (R) or (S) configuration[1].
Protocol B: In-Situ CSA Complexation
-
Preparation: Dissolve 3 mg of the amino alcohol in 0.6 mL of Methanol-d₄.
-
Protonation: Add 1.1 equivalents of DCl (in D₂O) to quantitatively convert the primary amine to the -NH₃⁺ salt.
-
Complexation: Add 1.5 equivalents of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid[2].
-
Analysis: Acquire a ¹H NMR spectrum. Integrate the split signals of the C2 methine proton to determine the enantiomeric ratio.
Protocol C: CLSR Titration
-
Preparation: Dissolve 5 mg of the amino alcohol in 0.5 mL of strictly anhydrous CDCl₃.
-
Titration: Prepare a 50 mM stock solution of Eu(hfc)₃ in anhydrous CDCl₃. Add the shift reagent to the NMR tube in 0.1 molar equivalent increments[3].
-
Analysis: Acquire a ¹H NMR spectrum after each addition. Track the downfield shift of the C1 methylene protons until baseline resolution of the enantiomers is achieved (typically around 0.3 to 0.6 equivalents).
Visualizing the Analytical Logic
Caption: Workflow diagram comparing the three primary NMR enantiodiscrimination methods for chiral amino alcohols.
Caption: Logical flow of Mosher's double-derivatization method for assigning absolute configuration.
References
- Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed." nih.gov.
- Wenzel, T. J., et al. "(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid and Its Ytterbium(III) Complex as Chiral NMR Discriminating Agents." researchgate.net.
- Kagawa, M., et al. "Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents." ovid.com.
Sources
Safety Operating Guide
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: 1038393-52-0)[1] is a highly valuable chiral building block frequently utilized in drug discovery and complex organic synthesis. However, its specific physicochemical properties—namely its nature as a polar, water-soluble amine hydrochloride salt—dictate precise end-of-life handling procedures.
Mishandling the disposal of hydrochloride salts can lead to environmental contamination, hazardous cross-reactions in waste drums, and the generation of toxic byproducts during incineration[2]. This guide provides a scientifically grounded, self-validating operational framework for the safe handling and disposal of this compound.
Hazard Profiling & Mechanistic Toxicology
Before executing any disposal protocol, we must understand why the compound is hazardous. The GHS classification for (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
The Causality of the Hazard: While the hydrochloride salt form significantly reduces the volatility of the free amine (mitigating severe inhalation risks), the compound remains a potent irritant. Upon contact with physiological moisture (such as sweat on the skin or tears in the eyes), the salt undergoes localized dissolution and acid-base chemistry, leading to acute cellular irritation. Furthermore, the presence of the stoichiometric chloride counterion (Cl⁻) fundamentally alters its waste classification, requiring strict segregation to prevent the formation of corrosive or toxic gases during downstream waste processing[2].
Table 1: Physicochemical & Hazard Summary
| Attribute | Value / Description |
| Chemical Name | (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride |
| CAS Number | 1038393-52-0[1] |
| Physical State | Solid (Powder/Crystals) |
| Solubility | High in water and polar organics (e.g., Methanol, Ethanol)[4] |
| GHS Hazards | H302, H315, H319, H335[3] |
| Waste Classification | Characteristic Hazardous Waste (Halogen-containing)[2] |
Waste Segregation Logic & Visualization
A common critical error in laboratory waste management is the misclassification of organic salts. When disposing of organic solutions containing this compound, it is imperative to route them to the halogenated waste stream, even if the primary solvent is non-halogenated (e.g., Ethyl Acetate or Ethanol).
Why? Combusting chloride-containing waste in non-halogenated incinerators can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Halogenated waste facilities are specifically engineered with alkaline scrubbers to neutralize these off-gases.
Fig 1. Decision matrix for the segregation and disposal of (S)-2-Amino-3-cyclopropylpropan-1-ol HCl.
Table 2: Waste Segregation Matrix
| Waste State | Matrix/Solvent | Target Waste Stream | Pre-treatment Required |
| Solid | N/A (Pure compound or contaminated PPE) | Solid Hazardous Waste | None. Keep in a sealed, moisture-free container. |
| Liquid | Aqueous | Aqueous Waste | Neutralize to pH 6-8[5]. |
| Liquid | Organic (e.g., DCM, EtOAc, MeOH) | Halogenated Organic | None. Must be tagged as containing chlorides. |
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems to ensure absolute compliance and safety. Empty, uncleaned containers must be treated with the exact same precautions as the active product itself[6].
Protocol A: Disposal of Aqueous Liquid Waste
Aqueous solutions of amine hydrochlorides are inherently slightly acidic due to the hydrolysis of the weak base's conjugate acid. They must be neutralized prior to bulking to prevent unexpected exothermic reactions with incompatible legacy waste[5].
-
Preparation: Transfer the aqueous waste containing the compound into a wide-mouth Erlenmeyer flask situated inside a certified chemical fume hood.
-
Neutralization: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃), dropwise while stirring magnetically.
-
Causality: Using a mild base prevents localized pH spikes and minimizes the risk of rapidly generating the free base, which is more volatile and prone to oxidation.
-
-
Validation: Use universal pH indicator strips to test the solution. Continue addition until the pH stabilizes strictly between 6.5 and 7.5 .
-
Transfer: Funnel the neutralized solution into the designated centralized Aqueous Hazardous Waste drum.
-
Documentation: Log the addition of "(S)-2-Amino-3-cyclopropylpropan-1-ol (neutralized)" on the waste manifest.
Protocol B: Disposal of Solid Waste & Spill Cleanup
Solid spills of hydrochloride salts pose a distinct risk of aerosolizing fine, highly irritating dust particulates.
-
Containment: If a spill occurs, immediately isolate the area. Do not dry-sweep the powder, as this will aerosolize the irritating particulates.
-
Dampening: Lightly mist the spilled powder with a compatible high-flashpoint solvent (like Isopropanol) or water to bind the dust.
-
Collection: Use a non-sparking scoop or disposable anti-static spatulas to transfer the dampened mass into a polyethylene solid waste container.
-
Decontamination: Wipe the affected surface with a damp microfiber cloth, followed by a final wipe with 70% Ethanol to ensure all residual amine salt is solubilized and removed.
-
Validation: Visually inspect the surface under bright light. The surface should be entirely free of crystalline residue. Swipe the area with a dry pH strip moistened with distilled water; a neutral reading (pH 7) confirms complete decontamination.
-
Disposal: Seal the solid waste container, label it explicitly as "Hazardous Solid Waste - Contains Halogenated Organics," and transfer it to the institutional waste management team for EPA-licensed incineration.
References
-
Royal Society of Chemistry (RSC). "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Waste Disposal Methodologies." RSC Publications. Available at:[Link]
Sources
- 1. 10383* | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9 | Benchchem [benchchem.com]
- 3. 85711-14-4|(R)-2-Amino-2-cyclohexylethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 2-Aminopropanol Hydrochloride [benchchem.com]
A Comprehensive Guide to the Safe Handling of (S)-2-Amino-3-cyclopropylpropan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a specialized chemical compound utilized in advanced research and pharmaceutical development. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The following protocols are designed to be a self-validating system, grounded in established safety standards and the known toxicological data of structurally similar compounds.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is not widely available, data from suppliers and structurally related compounds indicate a clear hazard profile that must be respected. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Globally Harmonized System (GHS) Classification:
Based on available supplier information, (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned pictogram is GHS07, indicating an irritant.
| Hazard Statement | Classification | Pictogram | Signal Word |
| H315 | Skin Irritation (Category 2) | GHS07 | Warning |
| H319 | Eye Irritation (Category 2A) | GHS07 | Warning |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning |
Table 1: GHS Hazard Summary for (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride.
The causality behind these classifications lies in the chemical nature of amino-alcohols, which can interact with biological tissues, leading to irritation. The hydrochloride salt form may also contribute to the irritant properties of the compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE protocol is the cornerstone of safe handling. The following recommendations are based on a risk assessment for handling a solid irritant.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[1] For operations with a higher risk of splash or dust generation, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required.[1] Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or perforation before each use. For prolonged handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. For tasks involving larger quantities or a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if the material is dusty or if engineering controls are not sufficient to minimize airborne concentrations, a NIOSH-approved respirator is recommended.[1]
PPE Selection Workflow
A decision-making workflow for selecting the appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Preparation and Weighing:
-
Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to control potential dust.[1]
-
Equipment: Use dedicated spatulas and weighing boats. Ensure a calibrated analytical balance is available within the fume hood or in close proximity.
-
Weighing:
-
Don the appropriate PPE as determined by the workflow above.
-
Carefully open the container. Avoid creating dust clouds.
-
Use a clean spatula to transfer the desired amount of the solid to a weighing boat.
-
Close the primary container tightly immediately after use.
-
Clean any residual solid from the spatula and the weighing area using a damp cloth or paper towel, which should then be disposed of as chemical waste.
-
3.2. Dissolution:
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the solid. If heating is required, use a controlled heating mantle and ensure proper ventilation.
3.3. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat (turning it inside out), and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
4.1. Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Excess Solid: Unused or excess (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride should be disposed of as hazardous chemical waste. Do not discard it in the regular trash.
4.2. Liquid Waste:
-
Solutions: All solutions containing the compound should be collected in a labeled hazardous waste container designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Container Rinsing: The empty container should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
4.3. General Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1][2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
5.1. Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
5.2. Spills:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.
-
Collect: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
This guide is intended to provide a framework for the safe handling of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride. It is imperative that all laboratory personnel receive training on these procedures and have access to the necessary safety equipment. Always consult with your institution's EHS department for specific safety protocols and requirements.
References
-
Alpha Chemika. (n.d.). 3-AMINO-1-PROPANOL For Synthesis. Retrieved from [Link]
-
United States Plastic Corporation. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
CPC Biotech. (2020, October 7). MATERIAL SAFETY DATA SHEET According to Regulation 2015/830/UE, Annex II. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: S(+)-2-Amino-1-propanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-cyclohexylpropan-1-ol hydrochloride. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
